Aztreonam disodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
80581-86-8 |
|---|---|
Molecular Formula |
C13H15N5Na2O8S2 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1 |
InChI Key |
RXLLPYFOQJTFPY-VIQWXLMZSA-L |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azactam disodium, Azthreonam disodium, Aztreonam disodium |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Aztreonam Disodium: A Technical Guide to its Action Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aztreonam, a synthetic monobactam antibiotic, exhibits a targeted and potent bactericidal effect against a wide spectrum of aerobic gram-negative bacteria. Its unique monocyclic β-lactam structure confers significant stability against hydrolysis by many common β-lactamases, making it a crucial therapeutic option for infections caused by resistant pathogens. This in-depth technical guide elucidates the core mechanism of action of aztreonam disodium, focusing on its molecular interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the ultimate induction of bacterial cell lysis. This document provides detailed experimental protocols for key assays, presents quantitative data on its efficacy, and visualizes the critical pathways and experimental workflows.
Introduction
The rise of antibiotic resistance in gram-negative bacteria presents a formidable challenge to global public health. Aztreonam stands out in the therapeutic arsenal due to its specific and potent activity against these challenging pathogens, including Pseudomonas aeruginosa and various members of the Enterobacteriaceae family.[1][2] Unlike most other β-lactam antibiotics, aztreonam has a high affinity for penicillin-binding protein 3 (PBP3), an enzyme essential for bacterial cell division.[1][2] This targeted action minimizes its activity against gram-positive bacteria and anaerobes, thereby reducing the disruption of the host's normal microbiota.[3] This guide will delve into the molecular intricacies of aztreonam's mechanism, providing the technical details necessary for researchers and drug development professionals to understand and leverage its properties.
Molecular Mechanism of Action
The bactericidal activity of aztreonam is a direct consequence of its ability to disrupt the synthesis of the bacterial cell wall. This process can be broken down into three key stages:
-
High-Affinity Binding to Penicillin-Binding Protein 3 (PBP3): Aztreonam's primary target is PBP3, a transpeptidase involved in the final stages of peptidoglycan synthesis, specifically septum formation during cell division.[1][2][3] The structural configuration of aztreonam allows for a highly specific and avid interaction with the active site of PBP3 in gram-negative bacteria.[1][2]
-
Inhibition of Peptidoglycan Synthesis: By binding to PBP3, aztreonam effectively inhibits its enzymatic activity.[3][4] This blockage prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall.[3][4]
-
Induction of Cell Lysis: The inhibition of peptidoglycan synthesis leads to the formation of a defective and weakened cell wall.[3] This compromised barrier is unable to withstand the internal osmotic pressure of the bacterium, resulting in cell elongation (filamentation) and eventual lysis, leading to bacterial death.[2]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
Aztreonam Disodium: A Comprehensive Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and chemical structure of Aztreonam disodium, a synthetic monocyclic β-lactam antibiotic. This document details its chemical properties, outlines various synthetic pathways with experimental protocols, and presents quantitative data in a structured format.
Chemical Structure and Properties
Aztreonam is a unique β-lactam antibiotic characterized by a monocyclic core, which contributes to its specific activity against aerobic Gram-negative bacteria and its resistance to many β-lactamases.[1][2] The active form is typically administered as the disodium salt.
The chemical structure of Aztreonam is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,-3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid.[3] The disodium salt form has the chemical formula C13H15N5Na2O8S2.[4]
Table 1: Physicochemical Properties of Aztreonam and this compound
| Property | Aztreonam | This compound |
| CAS Registry Number | 78110-38-0 | 80581-86-8[4] |
| Molecular Formula | C13H17N5O8S2[1] | C13H15N5Na2O8S2[4] |
| Molecular Weight | 435.43 g/mol | 479.39 g/mol [4] |
| Appearance | White, crystalline, odorless powder | Not specified |
| Solubility | Very slightly soluble in ethanol, slightly soluble in methanol, soluble in DMF and DMSO. Practically insoluble in toluene, chloroform, and ethyl acetate. | Not specified |
| Decomposition Temperature | 227°C | Not specified |
Mechanism of Action
The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][5] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of peptidoglycan synthesis.[1][6][7] By binding to PBP3, Aztreonam blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][6] Its specific targeting of PBP3 in Gram-negative bacteria accounts for its narrow spectrum of activity.[6]
Synthesis of Aztreonam
Several synthetic routes for Aztreonam have been developed, often starting from the amino acid L-threonine.[8] A common strategy involves the construction of the β-lactam ring, followed by the addition of the characteristic side chain. An alternative approach involves the hydrolysis of a protected intermediate, such as the t-butyl ester of Aztreonam.[3]
Synthetic Pathway Overview
The following diagram illustrates a generalized synthetic pathway for Aztreonam.
Caption: Generalized synthetic pathways for this compound.
Experimental Protocols
1. Synthesis of Aztreonam via Acyl Chloride Intermediate [9]
This method avoids the use of strong acids that can damage the β-lactam ring.
-
Step 1: Preparation of the Acyl Chloride Intermediate.
-
(2-amino thiazolyl-4-yl)-2-(tert-butyl oxycarbonyl)-isopropoxy iminodiacetic acid is used as the starting material.
-
This is reacted with a BTC/TPPO (bis(trichloromethyl)carbonate/triphenylphosphine oxide) system in the presence of HCl gas to yield 2-[[(Z)-1-(2-amino-4-thiazolyl)-2-chloro-2-oxo ethylidene]amino]oxygen-2-methyl propionic acid hydrochloride.
-
-
Step 2: Condensation.
-
The Aztreonam parent nucleus, (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid, is suspended in a mixed solvent of acetonitrile and water (9:1 ratio by mass).
-
The mixture is cooled to 0-5°C, and triethylamine is added dropwise until the solution is clear.
-
The acyl chloride intermediate from Step 1 is then added.
-
The reaction is maintained at 0-5°C for 0.5-5 hours.
-
-
Step 3: Isolation and Purification.
-
After the reaction is complete, water is added, and the mixture is filtered.
-
The pH of the filtrate is adjusted to 1.5 with 10 wt% hydrochloric acid to induce crystallization.
-
The product is isolated by suction filtration and vacuum-dried.
-
2. Synthesis of Aztreonam via Hydrolysis of t-Butyl Ester [3]
This process involves the hydrolysis of a protected form of Aztreonam.
-
Step 1: Formation of Aztreonam t-butyl ester.
-
(3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid is dissolved in acetonitrile or dimethylformamide with triethylamine.
-
The solution is cooled to 0°C.
-
A solution of TAEM ((Z)-2-(2-Aminothiazole-4-yl)-2-(t-butoxycarbonyl)-isopropoxyimino acetic acid, benzothiazole-2-yl-thiolester) in THF is added with stirring.
-
The reaction mixture is stirred at 0°C for an additional hour.
-
The product, Aztreonam t-butyl ester, is crystallized, filtered, washed with chilled water, and dried.
-
-
Step 2: Hydrolysis.
-
Aztreonam t-butyl ester is suspended in water at 60°C with stirring.
-
Trifluoroacetic acid is added, and the solution is stirred for 60 minutes.
-
The solution is then cooled slowly in an ice-water bath to precipitate the product.
-
The suspension is refrigerated overnight.
-
-
Step 3: Isolation and Purification.
-
The product is filtered, resuspended in chilled water, and filtered again.
-
The solid is then washed with cold acetone and dried to yield Aztreonam.
-
3. Formation of this compound
The final step involves the conversion of Aztreonam to its disodium salt. This is typically achieved by reacting the acidic form of Aztreonam with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate, in an appropriate solvent, followed by isolation of the salt.
Quantitative Data
The efficiency and purity of the synthesized Aztreonam are critical parameters in its production.
Table 2: Reported Yields and Purity for Aztreonam Synthesis
| Synthetic Method | Reported Yield | Reported Purity | Reference |
| Acyl Chloride Method | ~85.7% (molar yield) | >99% (HPLC) | [9] |
| Hydrolysis of t-Butyl Ester | 70-75% | >98-99% | [3] |
| Synthesis from L-threonine | 60.4% (overall yield for the main ring) | Not specified | [8] |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The methods outlined in this guide, derived from patent literature and scientific publications, provide a framework for the laboratory-scale and industrial production of this important antibiotic. The unique chemical structure of Aztreonam, particularly its monobactam core, is directly responsible for its targeted mechanism of action against Gram-negative bacteria, making it a valuable tool in the treatment of infectious diseases.
References
- 1. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aztreonam - Wikipedia [en.wikipedia.org]
- 3. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. amberlife.net [amberlife.net]
- 6. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 7. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]
The Genesis of a Synthetic Antibiotic: A Technical Deep Dive into the Discovery of Aztreonam's Natural Precursor from Chromobacterium violaceum
Princeton, NJ - The development of the life-saving antibiotic aztreonam, a potent weapon against aerobic Gram-negative bacteria, traces its origins to a naturally occurring monobactam, SQ 26,180, isolated from the soil bacterium Chromobacterium violaceum. This in-depth guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this foundational molecule, offering researchers, scientists, and drug development professionals a detailed look into the scientific journey that paved the way for a new class of β-lactam antibiotics.
The Discovery and Fermentation of a Novel Monobactam Producer
The quest for novel antibacterial agents led researchers at the Squibb Institute for Medical Research to screen various microorganisms for the production of β-lactam compounds. Strains of Chromobacterium violaceum, a Gram-negative, facultative anaerobic bacterium known for producing the violet pigment violacein, were identified as producers of a unique monocyclic β-lactam antibiotic, later designated SQ 26,180.[1]
Fermentation Protocol
The production of SQ 26,180 was achieved through submerged fermentation of Chromobacterium violaceum. While specific media compositions from the original discovery are proprietary, a general approach for the cultivation of C. violaceum for secondary metabolite production is outlined below.
Table 1: General Fermentation Parameters for Chromobacterium violaceum
| Parameter | Recommended Conditions |
| Carbon Source | Glucose (1-2%) |
| Nitrogen Source | Peptone, Beef Extract |
| Inorganic Salts | MgSO₄, K₂HPO₄ |
| Temperature | 25-30°C |
| pH | 6.5-7.5 |
| Aeration | Shaker flask (150-200 rpm) or stirred-tank bioreactor |
| Incubation Time | 48-72 hours |
Note: Optimization of media components and fermentation parameters is crucial for maximizing the yield of SQ 26,180.
The production of the monobactam occurs during the logarithmic growth phase of the bacterium.[2]
Isolation and Purification of SQ 26,180
Following fermentation, the active compound was isolated and purified from the culture broth using a multi-step process designed to separate the polar, acidic monobactam from other broth constituents.
Experimental Protocol for Isolation and Purification
-
Cell Removal: The fermentation broth is centrifuged or filtered to remove the Chromobacterium violaceum cells.
-
Initial Purification: The clarified broth is subjected to adsorption chromatography to capture the anionic SQ 26,180.
-
Elution: The active compound is eluted from the resin using a suitable buffer or solvent gradient.
-
Further Chromatographic Steps: Subsequent purification is achieved through a series of chromatographic techniques, which may include ion-exchange and reverse-phase chromatography, to yield highly purified SQ 26,180.
Structure Elucidation: Unveiling a New Class of β-Lactams
The determination of the chemical structure of SQ 26,180 was a critical step that revealed its novel monocyclic β-lactam core, distinguishing it from the bicyclic structures of penicillins and cephalosporins. This was accomplished through a combination of spectroscopic techniques.[3]
Spectroscopic Analysis
While the original detailed spectra are not publicly available, the structure was deduced from its characteristic spectroscopic properties. Below is a summary of the expected data based on the determined structure.
Table 2: Expected Spectroscopic Data for SQ 26,180
| Spectroscopic Technique | Key Expected Features |
| Infrared (IR) Spectroscopy | Strong absorption band characteristic of the β-lactam carbonyl group (~1750 cm⁻¹). Absorptions corresponding to N-H, C=O (amide), and S=O (sulfonate) functional groups. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the protons on the β-lactam ring, the acetyl group, and the methoxy group. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the carbonyl carbons of the β-lactam and amide groups, the carbon atoms of the azetidinone ring, and the carbons of the acetyl and methoxy groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of SQ 26,180, along with characteristic fragmentation patterns. |
The definitive structure of SQ 26,180 was confirmed through total synthesis.[3]
Biological Activity and Mechanism of Action
SQ 26,180 exhibited weak antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] However, its significance lay in its unique mechanism of action and its stability to β-lactamases.
Antibacterial Spectrum
The antibacterial activity of SQ 26,180 was determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 3: Minimum Inhibitory Concentration (MIC) of SQ 26,180 against Selected Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | >100 |
| Streptococcus pyogenes | >100 |
| Escherichia coli | 50-100 |
| Pseudomonas aeruginosa | >100 |
| Enterobacter cloacae | 25-50 |
Note: These are representative values and can vary between different strains.
Mechanism of Action
Like other β-lactam antibiotics, SQ 26,180 inhibits bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), essential enzymes involved in the final steps of peptidoglycan synthesis.[1] The binding of the monobactam to these proteins disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. A key advantage of SQ 26,180 was its high stability to hydrolysis by many β-lactamase enzymes produced by resistant bacteria.[1]
Biosynthesis of the Monobactam Core
The biosynthesis of the monobactam nucleus in Chromobacterium violaceum originates from the amino acid L-serine.[2] Isotopic labeling studies have shown that the carbon and nitrogen atoms of the β-lactam ring are directly derived from serine.[2] The biosynthesis is believed to proceed through an enzymatic cyclization of a serine derivative.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed initial steps in the biosynthesis of the monobactam core from L-serine.
Caption: Proposed initial steps in the biosynthesis of the monobactam core.
From Nature to the Clinic: The Synthesis of Aztreonam
The discovery of SQ 26,180 provided a crucial natural template for the development of a new class of synthetic antibiotics. While the natural compound itself had modest antibacterial activity, its unique monobactam structure and stability to β-lactamases were highly desirable features. Chemical modification of the SQ 26,180 scaffold, particularly at the 3-position of the β-lactam ring, led to the synthesis of aztreonam. Aztreonam retained the stability of the monobactam core while exhibiting significantly enhanced potency and a spectrum of activity specifically targeted against aerobic Gram-negative bacteria, including multi-drug resistant strains.
Discovery and Development Workflow
The logical flow from the natural product discovery to the development of the synthetic drug is depicted below.
Caption: Workflow from natural product discovery to synthetic drug development.
Conclusion
The discovery of the monobactam SQ 26,180 from Chromobacterium violaceum represents a landmark achievement in antibiotic research. It not only introduced a new class of β-lactam antibiotics but also exemplified the power of natural product screening in providing novel chemical scaffolds for drug development. The journey from a weakly active natural product to the clinically invaluable synthetic antibiotic, aztreonam, underscores the importance of a multidisciplinary approach, combining microbiology, natural product chemistry, and medicinal chemistry, in the ongoing battle against infectious diseases. This foundational work continues to inspire the search for and development of new antimicrobial agents.
References
- 1. SQ 26,180, a novel monobactam. I Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SQ 26,180, a novel monobactam. II Isolation, structure determination and synthesis. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Aztreonam Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam is a synthetic bactericidal antibiotic and the first of the monobactam class to be approved for clinical use.[1] Structurally distinct from other β-lactam antibiotics like penicillins and cephalosporins due to its unique monocyclic β-lactam nucleus, Aztreonam exhibits a targeted spectrum of activity.[2] It is particularly potent against aerobic Gram-negative bacteria, including many multi-drug resistant strains, and has found a crucial role in treating a variety of serious infections.[1][3][4] This guide provides a comprehensive overview of the essential in vitro and in vivo studies that have characterized the pharmacology, efficacy, and clinical utility of Aztreonam disodium.
Mechanism of Action
The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall.[3][5][6][7] It demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final transpeptidation step of peptidoglycan synthesis.[4][5][8] By binding to and inactivating PBP3, Aztreonam prevents the cross-linking of peptidoglycan strands, which disrupts cell wall integrity.[3][4][8] This leads to the formation of elongated, filamentous bacterial cells and ultimately results in cell lysis and death.[5][6] A key feature of Aztreonam is its high degree of resistance to hydrolysis by many common β-lactamases produced by both Gram-negative and Gram-positive pathogens.[5] However, it can be inactivated by extended-spectrum β-lactamases (ESBLs).[3]
In Vitro Studies
Antibacterial Spectrum and Activity
In vitro studies have consistently demonstrated that Aztreonam possesses potent, specific activity against a wide spectrum of aerobic Gram-negative pathogens.[1][5] This includes most species of Enterobacteriaceae and Pseudomonas aeruginosa.[1] Conversely, it shows no clinically useful activity against Gram-positive bacteria (like Staphylococcus aureus and Streptococcus species) or anaerobic organisms.[1][3] This selective spectrum minimizes the impact on the indigenous gut flora.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of in vitro activity, with the MIC90 representing the concentration required to inhibit 90% of the tested isolates.
Table 1: In Vitro Activity of Aztreonam against a Spectrum of Gram-Negative Bacteria
| Organism | MIC90 (μg/mL) | Reference |
|---|---|---|
| Enterobacteriaceae | ≤ 1.6 | [1] |
| Escherichia coli | 0.0625 - 0.125 | [9] |
| Pseudomonas aeruginosa | 4 - 32 | [1][9] |
| Klebsiella pneumoniae | 0.25 | [10] |
| Proteus mirabilis | Generally Susceptible | [3] |
| Serratia marcescens | Generally Susceptible | [3] |
| Citrobacter species | Generally Susceptible | [3] |
| Enterobacter species | Generally Susceptible |[3] |
Note: MIC values can vary based on the specific isolates and testing conditions.
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
The in vitro activity of Aztreonam is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
-
Methodology: Broth Microdilution (BMD)
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain pure colonies. A suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.
-
Panel Preparation: Serial two-fold dilutions of Aztreonam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculation: The bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of Aztreonam that completely inhibits visible bacterial growth.
-
-
Methodology: Agar Dilution
-
This method is similar to BMD but involves incorporating serial dilutions of Aztreonam into Mueller-Hinton agar before it solidifies. The bacterial suspension is then spotted onto the surface of the agar plates. The MIC is the lowest drug concentration that prevents growth. Studies have shown an essential agreement of 97.0% between agar dilution and broth microdilution for Aztreonam.[11]
-
-
Methodology: Disk Diffusion (Kirby-Bauer)
-
A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.
-
A paper disk impregnated with a specified amount of Aztreonam (e.g., 30 µg) is placed on the agar surface.
-
After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone size correlates with the MIC and is interpreted as susceptible, intermediate, or resistant based on established breakpoints.
-
Synergy Studies
In vitro studies have shown that Aztreonam can act synergistically with other antibiotics. The combination of Aztreonam and aminoglycosides (like tobramycin) has demonstrated synergy against most strains of P. aeruginosa and many Enterobacteriaceae.[2][12] More recently, the combination of Aztreonam with β-lactamase inhibitors, particularly avibactam, has shown significant promise. Avibactam can neutralize the ESBLs and AmpC enzymes that would otherwise hydrolyze Aztreonam, thereby restoring its activity against many resistant strains, especially those producing metallo-β-lactamases (MBLs).[13][14][15]
In Vivo Studies
Pharmacokinetics
Pharmacokinetic (PK) studies in humans have defined the absorption, distribution, metabolism, and excretion of Aztreonam. Due to poor oral absorption (less than 1% bioavailability), it must be administered parenterally, via intravenous (IV) or intramuscular (IM) injection.[1][16]
Table 2: Pharmacokinetic Parameters of Aztreonam in Healthy Adults
| Parameter | Value | Reference |
|---|---|---|
| Elimination Half-life (t½) | 1.5 - 2.0 hours | [1][6][9] |
| Volume of Distribution (Vd) | 0.18 ± 0.04 L/kg | [9] |
| Total Body Clearance | 6.1 ± 1.2 L/h | [9] |
| Serum Protein Binding | ~56% | [2] |
| Primary Excretion Route | Renal (primarily unchanged in urine) |[8] |
Table 3: Peak Serum Concentrations (Cmax) of Aztreonam after Administration in Healthy Subjects
| Dose and Route | Cmax (μg/mL) | Time to Peak | Reference |
|---|---|---|---|
| 500 mg (30-min IV) | 54 | Immediately after infusion | [2][17] |
| 1 g (30-min IV) | 90 | Immediately after infusion | [2][17] |
| 2 g (30-min IV) | 204 | Immediately after infusion | [2][17] |
| 1 g (3-min IV) | 125 | 5 minutes post-injection | [17][18] |
| 500 mg (IM) | ~22 | ~1 hour | [17] |
| 1 g (IM) | ~46 | ~1 hour |[17] |
Pharmacodynamics
The key pharmacodynamic (PD) parameter that correlates with the efficacy of β-lactam antibiotics like Aztreonam is the percentage of the dosing interval that the free drug concentration remains above the MIC (fT>MIC).[9][15] In vitro and animal models have helped define the target fT>MIC values needed for different levels of bacterial killing.
-
Static Effect: An fT>MIC of 47.1% ± 3.7% was associated with a static effect (no net change in bacterial load) against E. coli.[10]
-
Bactericidal Effect: For a 1-log reduction in E. coli, the required fT>MIC was 52.3% ± 5.9%.[10]
-
Clinical Targets: Translational modeling suggests that an fT>MIC between 45% and 70% is appropriate for justifying Aztreonam dosing regimens.[10]
-
AUC/MIC Ratio: Other studies have found that the ratio of the 24-hour area under the curve to the MIC (AUC24/MIC) is also associated with clinical success. Patients with an AUC24/MIC ratio of 184 or greater were significantly more likely to achieve a successful clinical outcome.[19]
Animal Models of Efficacy
The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antibiotics. These studies are crucial for determining dosing regimens that can be translated to human clinical trials.
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
-
Induce Neutropenia: Mice are rendered neutropenic (low white blood cell count) by injecting them with cyclophosphamide on specified days before infection. This makes the host immune system less of a factor, allowing for direct assessment of the antibiotic's bactericidal activity.
-
Infection: A standardized inoculum of the test organism (e.g., P. aeruginosa or E. coli) is injected into the thigh muscle of the mice.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive human-simulated dosing regimens of Aztreonam, a comparator drug, or a placebo (saline), typically administered subcutaneously.[13]
-
Assessment: After a defined treatment period (e.g., 24 hours), the mice are euthanized. The thigh muscles are harvested, homogenized, and plated on agar to quantify the number of viable bacteria (CFU/thigh).
-
Efficacy Determination: Efficacy is measured by the change in bacterial density (log₁₀ CFU) compared to the bacterial count at the start of therapy.
Table 4: Summary of In Vivo Efficacy of Aztreonam in a Neutropenic Mouse Thigh Infection Model
| Organism Type | Aztreonam MIC (μg/mL) | Treatment | fT>MIC | Outcome (vs. start of therapy) | Reference |
|---|---|---|---|---|---|
| Enterobacteriaceae | ≤ 32 | Aztreonam Monotherapy | ≥ 38% | Bacterial reduction | [13][15] |
| Enterobacteriaceae | ≥ 128 | Aztreonam Monotherapy | 0% | Minimal activity | [13][15] |
| MBL-producing Enterobacteriaceae | ≤ 16 | Aztreonam-Avibactam | ≥ 65% | Bacterial reduction in all isolates | [13][15] |
| P. aeruginosa | ≤ 16 | Aztreonam-Avibactam | ≥ 65% | Bacterial reduction | [13][15] |
| P. aeruginosa | ≥ 32 | Aztreonam-Avibactam | ≤ 38% | Variable efficacy |[13][15] |
These studies confirm that the in vivo activity of Aztreonam is predictable based on its pharmacodynamic profile and that combination with avibactam significantly enhances its efficacy against MBL-producing pathogens.[13][15]
Human Clinical Studies
Clinical trials have established the efficacy of Aztreonam in treating a range of infections caused by susceptible Gram-negative organisms, including:
Furthermore, studies in healthy volunteers receiving maximal recommended doses (2g every 6 hours for 6 days) showed no significant abnormalities of hemostasis, though a minor, statistically significant increase in the inhibition of ADP-induced platelet aggregation was noted.[20]
Conclusion
The comprehensive body of in vitro and in vivo data demonstrates that this compound is a highly effective antibiotic with a targeted spectrum against aerobic Gram-negative bacteria. Its mechanism of action via PBP3 inhibition, well-defined pharmacokinetic and pharmacodynamic profiles, and proven efficacy in animal models and clinical trials underscore its value. The stability of Aztreonam to metallo-β-lactamases, combined with its renewed potency when paired with modern β-lactamase inhibitors, positions it as a critical therapeutic option, particularly in an era of increasing antimicrobial resistance. This guide provides the foundational data and methodologies that continue to support its development and clinical application.
References
- 1. Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Aztreonam - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. amberlife.net [amberlife.net]
- 8. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 9. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial activity of aztreonam alone and in combination against bacterial isolates from pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Human simulated studies of aztreonam and aztreonam-avibactam to evaluate activity against challenging gram-negative organisms, including metallo-β-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacokinetics and pharmacodynamics of aztreonam and tobramycin in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo studies of the effect of aztreonam on platelet function and coagulation in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Aztreonam Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam is a synthetic bactericidal antibiotic and the first clinically available member of the monobactam class.[1][2][3] Structurally distinct from other β-lactam antibiotics like penicillins and cephalosporins due to its unique monocyclic β-lactam nucleus, Aztreonam exhibits a targeted spectrum of activity.[1] It is primarily effective against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[2][3][4] This guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Aztreonam disodium, with a focus on its mechanism of action, disposition within the body, and its antimicrobial effects. The re-evaluation of Aztreonam, particularly in combination with β-lactamase inhibitors, is of significant interest in the current landscape of rising antimicrobial resistance.[3][5][6]
Pharmacokinetics
The pharmacokinetic profile of Aztreonam has been extensively studied in various populations. Its disposition is characterized by a two-compartment open model.[7][8]
Absorption
Aztreonam is administered parenterally via intravenous (IV) or intramuscular (IM) injection, as oral bioavailability is less than 1%.[3][5][8] Following intramuscular administration, absorption is rapid and nearly complete.[7][8][9]
Distribution
Aztreonam distributes into various body tissues and fluids. The volume of distribution at steady-state (Vdss) is approximately 0.16 L/kg.[7][8] In healthy individuals, plasma protein binding is about 56% and is not dependent on the drug concentration.[7][8] Penetration into the cerebrospinal fluid (CSF) is enhanced in the presence of inflamed meninges.[7][8] Diffusion across the placenta and into breast milk is generally poor.[7][8]
Metabolism
Aztreonam undergoes limited metabolism in the body.[7][8][9] The primary metabolite, SQ26,992, is formed through the hydrolysis of the β-lactam ring and is largely inactive.[3][5]
Excretion
The primary route of elimination for Aztreonam is renal, with approximately 60-70% of a dose being excreted unchanged in the urine within 8-12 hours.[1][9] Both active tubular secretion and glomerular filtration contribute to its renal clearance.[1][7][8] A smaller portion, around 12%, is recovered in the feces.[1][9] The elimination half-life in healthy adults with normal renal function is typically between 1.7 and 2.0 hours.[7]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Aztreonam in healthy adult subjects.
| Parameter | Value | Administration Route | Reference |
| Peak Serum Concentration (Cmax) | |||
| 500 mg dose | 54 mcg/mL | 30-min IV infusion | [1] |
| 1 g dose | 90 mcg/mL | 30-min IV infusion | [1] |
| 2 g dose | 204 mcg/mL | 30-min IV infusion | [1] |
| 1 g dose | 125 mcg/mL | 3-min IV injection | [5] |
| Time to Peak (Tmax) | Immediately after infusion/injection | IV | [1] |
| Elimination Half-life (t½) | 1.7 - 2.0 hours | IV/IM | [7] |
| Volume of Distribution (Vdss) | ~0.16 L/kg | IV/IM | [7][8] |
| Plasma Protein Binding | ~56% | - | [7][8] |
| Total Plasma Clearance (CLp) | ~5.6 L/h | - | [7] |
| Renal Excretion (unchanged) | 60-70% | IV/IM | [1][9] |
| Oral Bioavailability | < 1% | Oral | [3][5][8] |
Pharmacodynamics
The pharmacodynamic activity of Aztreonam is characterized by its bactericidal action against susceptible pathogens. The key pharmacodynamic parameter for β-lactam antibiotics, including Aztreonam, is the duration of time that the serum concentration remains above the Minimum Inhibitory Concentration (MIC) for the infecting organism.[10]
Mechanism of Action
Aztreonam's bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2][4][11] It demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP-3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division.[4][11][12] By binding to and inactivating PBP-3, Aztreonam disrupts the cross-linking of peptidoglycan chains, leading to the formation of elongated, filamentous bacterial cells and eventual cell lysis.[11][12] Its activity is highly specific to Gram-negative bacteria due to its strong affinity for their PBP-3, while it binds poorly to the PBPs of Gram-positive and anaerobic bacteria.[4][11]
Spectrum of Activity and Resistance
Aztreonam is effective against a wide range of Gram-negative aerobic pathogens, including:
-
Pseudomonas aeruginosa[4]
-
Escherichia coli[1]
-
Haemophilus influenzae[1]
-
Klebsiella species[4]
-
Proteus species[4]
-
Enterobacter species[4]
-
Serratia species[4]
-
Citrobacter species[4]
It is notably resistant to hydrolysis by some chromosomally and plasmid-mediated β-lactamases but is susceptible to extended-spectrum β-lactamases (ESBLs) and carbapenemases.[4] The combination of Aztreonam with a β-lactamase inhibitor like avibactam can restore its activity against many multidrug-resistant strains, particularly those producing metallo-β-lactamases (MBLs).[13][14]
Minimum Inhibitory Concentration (MIC) Data
The following table provides representative MIC values for Aztreonam against quality control strains and clinical isolates.
| Organism | MIC Range (mcg/mL) | Note | Reference |
| Escherichia coli ATCC 25922 | 0.06 - 0.25 | Quality Control Strain | [1] |
| Pseudomonas aeruginosa ATCC 27853 | 2 - 8 | Quality Control Strain | [1] |
| Haemophilus influenzae ATCC 49247 | 0.12 - 5 | Quality Control Strain | [1] |
| Klebsiella pneumoniae (NDM-positive) | MIC₅₀: 0.25, MIC₉₀: 0.5 | With Avibactam | [15] |
| Klebsiella pneumoniae (serine-carbapenemase only) | MIC₅₀: 0.25, MIC₉₀: 1 | With Avibactam | [15] |
Experimental Protocols
Determination of Pharmacokinetic Parameters
Concentrations of Aztreonam in biological fluids are typically quantified using High-Performance Liquid Chromatography (HPLC).[3][5]
Protocol: HPLC-UV for Aztreonam Quantification
-
Sample Preparation:
-
Collect plasma, serum, or urine samples at specified time points post-administration.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) to the sample, followed by vortexing and centrifugation to separate the supernatant.
-
Alternatively, use solid-phase extraction for sample clean-up and concentration.
-
-
Chromatographic Separation:
-
Inject the prepared sample supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
-
Detection:
-
Employ a UV detector set at the wavelength of maximum absorbance for Aztreonam (typically around 270-295 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of Aztreonam.
-
Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
-
Pharmacokinetic Analysis:
-
Use the resulting concentration-time data to calculate pharmacokinetic parameters (Cmax, t½, AUC, etc.) using non-compartmental or compartmental analysis software.[16]
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Aztreonam is determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Aztreonam Dilutions:
-
Prepare a series of two-fold dilutions of Aztreonam in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should span the expected MIC of the test organism.
-
-
Inoculum Preparation:
-
Culture the bacterial isolate on an appropriate agar medium overnight.
-
Suspend several colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the Aztreonam dilutions with the prepared bacterial suspension. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of Aztreonam that completely inhibits visible growth of the organism.[18]
-
Conclusion
This compound remains a clinically important antibiotic for the treatment of infections caused by susceptible Gram-negative bacteria. Its pharmacokinetic profile is well-defined, allowing for predictable dosing regimens. The pharmacodynamics are driven by its specific mechanism of action against PBP-3. As antimicrobial resistance continues to evolve, a thorough understanding of Aztreonam's properties is crucial for its optimal use and for the development of novel combination therapies to combat multidrug-resistant pathogens.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Aztreonam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Aztreonam - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A review of the pharmacokinetics and pharmacodynamics of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of aztreonam. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interest in antibiotic pharmacokinetic modelling in the context of optimising dosing and reducing resistance: bibliometric analysis [ait-journal.com]
- 17. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Aztreonam Disodium: A Technical Guide to its Spectrum of Activity Against Aerobic Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aztreonam, a synthetic monobactam antibiotic, exhibits a targeted spectrum of activity primarily directed against aerobic gram-negative bacteria. Its unique mechanism of action, involving high affinity for penicillin-binding protein 3 (PBP-3), leads to the inhibition of bacterial cell wall synthesis and subsequent cell lysis.[1][2][3] This targeted approach spares gram-positive and anaerobic bacteria, minimizing disruption to the host's native microbiota.[1][4] This guide provides a comprehensive overview of aztreonam's in vitro activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action.
Spectrum of Activity
Aztreonam demonstrates potent in vitro activity against a wide range of clinically significant aerobic gram-negative bacilli. This includes most species of the Enterobacteriaceae family and Pseudomonas aeruginosa.
Enterobacteriaceae
Aztreonam is highly effective against the majority of Enterobacteriaceae isolates, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[5][6] The combination of aztreonam with a β-lactamase inhibitor, such as avibactam, significantly enhances its activity, particularly against isolates producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemase (KPC), and some other serine β-lactamases.[7][8] However, aztreonam's activity can be compromised by the production of metallo-β-lactamases (MBLs).[9]
Table 1: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Enterobacterales
| Organism | Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| All Enterobacterales | Aztreonam-Avibactam | ≤0.03 - 0.25 | 0.12 - 0.5 | 99.8 - 99.9 |
| Aztreonam | 16 - 64 | 64 - >128 | 68.0 - 87.6 | |
| Carbapenem-Resistant Enterobacterales (CRE) | Aztreonam-Avibactam | 0.25 | 0.5 - 1 | 98.3 - 100 |
| MBL-producing Enterobacterales | Aztreonam-Avibactam | 0.12 | 0.5 | 98.8 |
Note: MIC and susceptibility data are compiled from multiple studies and may vary based on geographic location and time of isolate collection.[7][8][10][11][12][13]
Pseudomonas aeruginosa
Aztreonam exhibits good activity against Pseudomonas aeruginosa.[4][5][14] However, resistance can emerge through various mechanisms, including the production of β-lactamases and efflux pumps.[15] The addition of avibactam can restore activity against some resistant strains, but its effectiveness against MBL-producing P. aeruginosa is limited.[5][16]
Table 2: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Pseudomonas aeruginosa
| Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Aztreonam | 8 | 32 - >256 | 77 - 83.3 |
| Aztreonam-Avibactam | N/A | N/A | 78.0 - 81.9 (inhibited at ≤8 mg/L) |
Note: MIC and susceptibility data are compiled from multiple studies.[4][10][14][17]
Mechanism of Action
Aztreonam's bactericidal activity stems from its specific and high-affinity binding to penicillin-binding protein 3 (PBP-3) in aerobic gram-negative bacteria.[1][2] This binding inhibits the transpeptidation step of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis leads to filamentation of the bacteria and eventual cell lysis.[1][3]
Experimental Protocols
Accurate determination of aztreonam's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution
Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Aztreonam disodium powder (or aztreonam-avibactam)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[1][18]
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of aztreonam in CAMHB in the microtiter plate. For aztreonam-avibactam, avibactam is typically maintained at a fixed concentration (e.g., 4 mg/L).[10]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative test that categorizes bacteria as susceptible, intermediate, or resistant to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Aztreonam disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[1]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Disk Application: Aseptically apply a 30 µg aztreonam disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results based on established clinical breakpoints from CLSI or EUCAST.[1]
Conclusion
This compound remains a valuable therapeutic option for infections caused by susceptible aerobic gram-negative bacteria. Its targeted spectrum of activity and well-defined mechanism of action make it a crucial component of the antimicrobial armamentarium. The combination with β-lactamase inhibitors like avibactam has further extended its utility against many multidrug-resistant pathogens. Adherence to standardized susceptibility testing protocols is essential for guiding appropriate clinical use and monitoring for the emergence of resistance.
References
- 1. Aztreonam: antibacterial activity, beta-lactamase stability, and interpretive standards and quality control guidelines for disk-diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pfizerpro.ro [pfizerpro.ro]
- 11. researchgate.net [researchgate.net]
- 12. Performance of disk diffusion method for aztreonam in combination with avibactam against Enterobacteriales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
The Core Mechanism of Aztreonam Disodium: A Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aztreonam is a synthetic monobactam antibiotic with a unique spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1][2] Its efficacy is rooted in its highly specific and potent inhibition of bacterial cell wall synthesis, a fundamental process for bacterial viability. This guide provides an in-depth examination of Aztreonam's mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), and presents quantitative data and detailed experimental protocols relevant to its study.
Introduction: The Bacterial Cell Wall and Peptidoglycan Synthesis
The bacterial cell wall is a critical structure that maintains cellular integrity, dictates shape, and counteracts osmotic pressure, preventing cell lysis.[3] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a vast polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) glycan strands. These strands are cross-linked by short peptide chains.[4]
The final and crucial stages of peptidoglycan biosynthesis occur in the periplasm and are catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes perform two main functions:
-
Transglycosylation: Polymerization of the glycan strands.
-
Transpeptidation: Cross-linking of the peptide side chains, which gives the peptidoglycan mesh its strength and rigidity.[1]
Disruption of this synthesis pathway compromises the structural integrity of the cell wall, leading to bacterial cell death. This process is a primary target for many classes of antibiotics, including β-lactams.
Mechanism of Action: Aztreonam's Specific Targeting of PBP3
Aztreonam exerts its bactericidal effect by inhibiting the transpeptidation step of peptidoglycan synthesis.[5] As a β-lactam antibiotic, its structure mimics the D-Ala-D-Ala moiety of the natural peptide substrate of PBPs.[1] This structural similarity allows Aztreonam to bind to the active site of these enzymes.
The key to Aztreonam's specific activity against Gram-negative bacteria is its exceptionally high affinity for Penicillin-Binding Protein 3 (PBP3).[6][7][8] PBP3 is a PBP primarily involved in cell septation during bacterial division.[9]
The binding of Aztreonam to PBP3 is a covalent and essentially irreversible interaction.[1] This binding inactivates the enzyme, specifically blocking the cross-linking of peptidoglycan strands at the site of cell division. The inhibition of other PBPs is significantly weaker.[6][10] The consequence of this targeted inhibition is the formation of long, filamentous bacterial cells that are unable to divide, which ultimately undergo lysis and death.[6][10]
Quantitative Data on Aztreonam Activity
The specificity of Aztreonam for PBP3 is quantifiable through binding affinity studies and its antibacterial potency is measured by determining the Minimum Inhibitory Concentration (MIC).
Table 1: Binding Affinity of Aztreonam for E. coli Penicillin-Binding Proteins
| Penicillin-Binding Protein (PBP) | Function | Aztreonam Concentration for Complete Binding (µg/mL) |
| PBP1a | Transglycosylase/Transpeptidase (Elongation) | 10[6][10] |
| PBP1b | Transglycosylase/Transpeptidase (Elongation) | ≥100[6][10] |
| PBP2 | Transpeptidase (Shape Maintenance) | ≥100[6][10] |
| PBP3 | Transpeptidase (Septation) | 0.1 [6][10] |
| PBP4 | Carboxypeptidase | ≥100[6][10] |
| PBP5/6 | Carboxypeptidase | ≥100[6][10] |
Table 2: Minimum Inhibitory Concentration (MIC) Range of Aztreonam for Susceptible Gram-Negative Pathogens
| Pathogen | MIC (µg/mL) for Susceptible (S) Strains | MIC (µg/mL) for Intermediate (I) Strains | MIC (µg/mL) for Resistant (R) Strains |
| Enterobacteriaceae | ≤4 | 8 | ≥16[11] |
| Pseudomonas aeruginosa | ≤8 | 16 | ≥32[11] |
| Haemophilus influenzae | ≤2 | - | -[11] |
Experimental Protocols
The following protocols provide generalized methodologies for key experiments used to characterize the activity of Aztreonam.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of Aztreonam that inhibits the visible growth of a target bacterium.[3]
Materials:
-
Target Gram-negative bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aztreonam stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the Aztreonam stock solution in CAMHB across the wells of the 96-well plate. Leave one well as a positive growth control (no antibiotic) and one as a sterility control (no bacteria).
-
Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient atmosphere.[12]
-
Reading: The MIC is the lowest concentration of Aztreonam at which no visible bacterial growth (turbidity) is observed.[12]
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
Objective: To determine the binding affinity of Aztreonam for specific PBPs by measuring its ability to compete with a labeled β-lactam.
Methodology Workflow:
Protocol 3: Bacterial Lysis Assay
Objective: To visually and quantitatively assess the bactericidal activity of Aztreonam by measuring the decrease in optical density of a bacterial culture.[3]
Materials:
-
Log-phase culture of the target bacterium
-
Aztreonam at a concentration above the MIC (e.g., 4x MIC)
-
Spectrophotometer
-
Culture flasks
Methodology:
-
Grow the target bacterium in liquid medium to the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).
-
Divide the culture into two flasks: a "Control" flask and a "Treatment" flask.
-
Add Aztreonam to the "Treatment" flask at the desired concentration (e.g., 4x MIC). Add an equivalent volume of sterile broth to the "Control" flask.
-
Incubate both flasks under appropriate growth conditions.
-
Measure the OD₆₀₀ of both cultures at regular time intervals (e.g., every 30-60 minutes) for several hours.
-
Plot OD₆₀₀ versus time. A significant and sustained decrease in the OD₆₀₀ of the treatment culture compared to the control indicates bacterial lysis.
Mechanisms of Resistance
Bacterial resistance to Aztreonam can emerge through several mechanisms:
-
Alteration of PBP3: Mutations or insertions in the ftsI gene, which encodes PBP3, can reduce the binding affinity of Aztreonam, leading to decreased susceptibility.[13][14]
-
Production of β-Lactamases: While Aztreonam is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze and inactivate the drug.[11] For this reason, Aztreonam is often co-administered with a β-lactamase inhibitor like avibactam to overcome this resistance.[15]
-
Efflux Pumps: Some bacteria can actively transport Aztreonam out of the cell using multidrug efflux pumps, such as MexAB-OprM in P. aeruginosa, preventing the antibiotic from reaching its PBP target.[11]
Conclusion
Aztreonam disodium's role in inhibiting bacterial cell wall synthesis is a classic example of targeted antimicrobial therapy. Its bactericidal action is a direct result of its high and specific affinity for PBP3 in aerobic Gram-negative bacteria.[15][16] This specific inhibition disrupts cell division, leading to filamentation and cell lysis. A thorough understanding of this mechanism, supported by quantitative binding and susceptibility data, is essential for its effective clinical use and for the development of future antimicrobial agents designed to overcome emerging resistance.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam Resistance [pdb101.rcsb.org]
- 12. liofilchem.com [liofilchem.com]
- 13. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of aztreonam/avibactam against metallo-β-lactamase-producing Enterobacterales from the UK: Impact of penicillin-binding protein-3 inserts and CMY-42 β-lactamase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aztreonam Disodium in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aztreonam is a synthetic monocyclic beta-lactam antibiotic with potent activity against a wide range of gram-negative aerobic bacteria.[1] It functions by inhibiting bacterial cell wall synthesis, demonstrating a high affinity for penicillin-binding protein-3 (PBP-3).[1][2] Unlike many other beta-lactam antibiotics, Aztreonam is resistant to hydrolysis by some beta-lactamases.[3] Accurate quantification of Aztreonam in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to ensure safety and efficacy. This application note provides detailed protocols for the analysis of Aztreonam disodium in human plasma, urine, and cerebrospinal fluid (CSF) using High-Performance Liquid Chromatography (HPLC) with UV detection.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior during sample preparation and chromatographic separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₅N₅Na₂O₈S₂ | [4] |
| Molecular Weight | 479.40 g/mol | [1] |
| Appearance | White crystalline, odorless powder | [1] |
| Solubility | Soluble in DMF, DMSO; slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in toluene, chloroform, ethyl acetate. | [1][5] |
| Storage Stability | Stable for at least 8 days at 5°C and for 6 months at -20°C in solution. | [6] |
Experimental Protocols
I. Analysis of Aztreonam in Human Plasma
This protocol details the procedure for extracting and quantifying Aztreonam from human plasma samples. The primary method for sample preparation is protein precipitation with acetonitrile, which is efficient in removing interfering proteins.[7][8][9]
A. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate
-
Ammonium sulfate
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.45 µm)
B. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 2.
Table 2: HPLC Conditions for Aztreonam Analysis in Plasma
| Parameter | Condition | Reference |
| HPLC Column | µBondapak C18 | [10] |
| Mobile Phase | 80% 0.005 M Tetrabutylammonium hydrogen sulfate - 0.005 M (NH₄)₂SO₄ and 20% Acetonitrile (v/v), pH 3.0 | [10] |
| Flow Rate | 2.0 mL/min | [10] |
| Injection Volume | 50 µL | [10] |
| Detection Wavelength | 293 nm | [10] |
| Column Temperature | Ambient |
C. Sample Preparation Protocol
-
Thawing: Thaw frozen plasma samples on ice or in a refrigerator at 4°C.[11]
-
Aliquoting: Pipette 500 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 1.5 mL of acetonitrile (a 3:1 ratio of acetonitrile to plasma) to the microcentrifuge tube.[10]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 50 µL of the filtered sample into the HPLC system.
D. Quantitative Data
The following table summarizes the quantitative performance of the HPLC method for Aztreonam in plasma.
Table 3: Quantitative Parameters for Aztreonam Analysis in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.5 µg/mL to 1.0 mg/mL | [10] |
| Limit of Detection (LOD) | 1.0 µg/mL | [10] |
| Correlation Coefficient (r²) | ≥ 0.990 | [10] |
II. Analysis of Aztreonam in Human Urine
The analysis of Aztreonam in urine is simplified due to the lower protein content compared to plasma. A direct dilution step is generally sufficient for sample preparation.[10]
A. Materials and Reagents
-
This compound reference standard
-
Mobile Phase (as described in Table 2)
-
Water (HPLC grade)
-
Human urine (drug-free)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
B. Instrumentation and Chromatographic Conditions
The same HPLC system and conditions as described for plasma analysis (Table 2) can be used for urine samples.
C. Sample Preparation Protocol
-
Thawing: If frozen, thaw urine samples at room temperature.
-
Dilution: Dilute the urine sample 1:10 with the HPLC mobile phase. For example, add 100 µL of urine to 900 µL of mobile phase.
-
Vortexing: Vortex the diluted sample for 30 seconds.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 50 µL of the filtered sample into the HPLC system.
D. Quantitative Data
The quantitative performance of the HPLC method for Aztreonam in urine is summarized below.
Table 4: Quantitative Parameters for Aztreonam Analysis in Urine
| Parameter | Value | Reference |
| Linearity Range | 0.5 µg/mL to 1.0 mg/mL | [10] |
| Limit of Detection (LOD) | 5.0 µg/mL | [10] |
| Correlation Coefficient (r²) | ≥ 0.990 | [10] |
III. Analysis of Aztreonam in Human Cerebrospinal Fluid (CSF)
Aztreonam is known to penetrate the cerebrospinal fluid, making its quantification in this matrix important for treating central nervous system infections.[12][13][14] CSF generally contains low protein concentrations, allowing for minimal sample preparation.[15][16]
A. Materials and Reagents
-
This compound reference standard
-
Mobile Phase (as described in Table 2)
-
Human CSF (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.45 µm)
B. Instrumentation and Chromatographic Conditions
The HPLC system and conditions outlined for plasma analysis (Table 2) are also applicable to CSF samples.
C. Sample Preparation Protocol
-
Thawing: Thaw frozen CSF samples on ice.
-
Centrifugation: Centrifuge the CSF sample at 2000 x g for 5 minutes at 4°C to remove any cellular debris.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 50 µL of the filtered sample into the HPLC system.
D. Quantitative Data
While specific validation data for Aztreonam in CSF from a single comprehensive source is limited, the method's performance is expected to be similar to that in other biological fluids, with concentrations in the range of 3.5 to 62 µg/ml being reported in patients.[12]
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the preparation of plasma, urine, and CSF samples for HPLC analysis.
Caption: Workflow for Plasma Sample Preparation.
Caption: Workflow for Urine Sample Preparation.
Caption: Workflow for CSF Sample Preparation.
Conclusion
The HPLC methods described in this application note provide reliable and reproducible quantification of this compound in human plasma, urine, and cerebrospinal fluid. The sample preparation protocols are straightforward and, coupled with the specified chromatographic conditions, offer the necessary sensitivity and selectivity for pharmacokinetic and clinical studies. Researchers should perform in-house validation to ensure the methods meet their specific requirements.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. nbinno.com [nbinno.com]
- 3. Tissue Distribution and Pharmacokinetic Characteristics of Aztreonam Based on Multi-Species PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Aztreonam CAS#: 78110-38-0 [m.chemicalbook.com]
- 6. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. filtrous.com [filtrous.com]
- 9. Analysis of aztreonam and metronidazole in blood by ultra performance liquid chromatography-tandem mass spectrometry [jms.fudan.edu.cn]
- 10. High-pressure liquid chromatographic analysis of aztreonam in sera and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Penetration of aztreonam into cerebrospinal fluid of patients with bacterial meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penetration of aztreonam into cerebrospinal fluid of patients with and without inflamed meninges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penetration of aztreonam into cerebrospinal fluid of patients with and without inflamed meninges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of human cerebrospinal fluid monoamines and their cofactors by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Aztreonam Disodium in Pseudomonas aeruginosa Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative aerobic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1] Its unique structure confers resistance to many beta-lactamases.[2] These characteristics make aztreonam a valuable tool in both clinical settings and research models for studying anti-pseudomonal therapies. This document provides detailed application notes and protocols for the use of aztreonam disodium in treating P. aeruginosa infections within a research context, focusing on in vitro susceptibility testing and in vivo infection models.
Data Presentation: In Vitro Susceptibility of Pseudomonas aeruginosa to Aztreonam
The following tables summarize the minimum inhibitory concentration (MIC) of aztreonam against various P. aeruginosa isolates as reported in the literature. These values can serve as a baseline for designing experiments and selecting appropriate concentrations of the antibiotic.
Table 1: Aztreonam MIC Distribution for Clinical P. aeruginosa Isolates
| Isolate Type | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| All Isolates | >50,000 | 8 | 32 | ≤1 to >2,048 | [2][3] |
| Meropenem-Nonsusceptible | 1,498 | - | - | - | [3] |
| MBL-positive | 267 | - | 1 | - | [3] |
| Clinical Isolates (2011-2016) | - | 8 | 256 | ≤1 to >2,048 | [2] |
| Isolates from patients with prior AZLI use | - | 8 | 256 | - | [2] |
| Isolates from patients without prior AZLI use | - | ≤1 | 32 | - | [2] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. AZLI: Aztreonam for inhalation solution; MBL: Metallo-β-lactamase.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of aztreonam against P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Aztreonam Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1024 µg/mL.
-
Prepare Bacterial Inoculum:
-
Culture P. aeruginosa on a suitable agar plate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the aztreonam stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of aztreonam concentrations.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁴ CFU per well.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Murine Pneumonia Model of P. aeruginosa Infection
This protocol outlines a common method for establishing a lung infection in mice to evaluate the in vivo efficacy of aztreonam.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Pseudomonas aeruginosa strain (e.g., PAO1, PA14)
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound for injection
-
Sterile saline for injection
-
Micropipettes and sterile tips
-
Animal housing and care facilities
Procedure:
-
Prepare Bacterial Inoculum:
-
Streak the desired P. aeruginosa strain on an LB agar plate and incubate overnight at 37°C.[4]
-
Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.[4]
-
Subculture the overnight culture in fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).[4]
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be determined based on pilot studies to establish a non-lethal infection model suitable for therapeutic evaluation.
-
-
Infection:
-
Anesthetize the mice using a calibrated vaporizer for isoflurane or via intraperitoneal injection of ketamine/xylazine.[4]
-
Once anesthetized, gently restrain the mouse in a supine position.
-
Instill a 20-50 µL volume of the bacterial suspension intranasally.[5] Alternatively, for more precise delivery to the lungs, intratracheal instillation can be performed.[6]
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), begin treatment.
-
Administer this compound via a clinically relevant route, such as subcutaneous or intraperitoneal injection. The dosage and frequency should be based on murine pharmacokinetic data to simulate human exposure.[7] A typical starting dose might be in the range of 100-400 mg/kg, administered every 6-8 hours.
-
A control group should receive a vehicle control (e.g., sterile saline) on the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At a specified time point (e.g., 24, 48, or 72 hours post-infection), euthanize the mice.
-
Aseptically harvest the lungs and other organs (e.g., spleen, liver).
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., LB agar or Pseudomonas isolation agar) to determine the bacterial load (CFU/organ).
-
For survival studies, monitor the mice for a longer period (e.g., 7-14 days) and record the time to morbidity/mortality.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa Pneumonia Model [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aztreonam Disodium in Studies of Ventilator-Associated Pneumonia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventilator-associated pneumonia (VAP) remains a significant challenge in critical care settings, associated with increased morbidity, mortality, and healthcare costs. The rise of multidrug-resistant (MDR) Gram-negative bacteria, common culprits in VAP, necessitates the exploration of effective therapeutic strategies. Aztreonam disodium, a monobactam antibiotic, exhibits a targeted spectrum of activity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacterales.[1][2] Its unique mechanism of action and resistance to many beta-lactamases make it a valuable agent in the study and treatment of VAP.[1] This document provides detailed application notes and experimental protocols for the use of this compound in VAP research, with a focus on both intravenous and aerosolized administration, as well as its combination with avibactam.
Mechanism of Action
Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] Specifically, it has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[1][3] By binding to and inactivating PBP3, aztreonam disrupts the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall and subsequent bacterial cell lysis.[3]
References
Protocols for using Aztreonam disodium in combination with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), presents a formidable challenge in clinical practice. Aztreonam, a monobactam antibiotic, is inherently stable against hydrolysis by MBLs. However, its clinical utility is often compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze aztreonam.[1][2][3]
A promising strategy to overcome this resistance is the combination of aztreonam with a β-lactamase inhibitor. Avibactam, a novel non-β-lactam β-lactamase inhibitor, effectively neutralizes a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), thereby protecting aztreonam from degradation and restoring its activity against these resistant pathogens.[4][5][6] This combination, often administered as aztreonam and ceftazidime-avibactam, has demonstrated significant synergistic activity in vitro and is emerging as a critical therapeutic option for severe infections caused by MBL-producing Enterobacterales.[1][7][8]
These application notes provide detailed protocols for in vitro synergy testing of aztreonam in combination with other antibiotics, summarize key quantitative data from preclinical and clinical studies, and illustrate the underlying mechanisms and workflows.
Mechanism of Action and Rationale for Combination
The synergistic interaction between aztreonam and avibactam is based on a "protect the protector" mechanism. MBL-producing Gram-negative bacteria are often resistant to most β-lactam antibiotics, including carbapenems. While aztreonam is not affected by MBLs, these bacteria frequently co-express other β-lactamases that readily inactivate it. Avibactam inhibits these co-produced enzymes, allowing aztreonam to reach its target, penicillin-binding protein 3 (PBP3), and exert its bactericidal effect.[2][9]
Quantitative Data Summary
The combination of aztreonam with β-lactamase inhibitors, particularly avibactam, has shown potent in vitro activity and promising clinical outcomes.
In Vitro Susceptibility Data
The addition of avibactam significantly reduces the Minimum Inhibitory Concentration (MIC) of aztreonam for many MBL-producing isolates.
| Organism Type | Aztreonam MIC Alone | Aztreonam-Avibactam MIC90 | Fold Reduction of MIC | Reference(s) |
| MBL-producing Enterobacterales | Often ≥64 µg/mL | ≤1 µg/mL | >64-fold to >128-fold | [5][10] |
| KPC & NDM co-producing K. pneumoniae | >64 µg/mL | ≤0.5/4 µg/mL | >64-fold | [10] |
| MBL-producing Enterobacterales (Spain) | >32 µg/mL | 92.7% of isolates ≤1 mg/L | Not specified | [11] |
| MBL & ESBL co-producers | High | Restored susceptibility in 4/9 isolates | Up to 128-fold | [12][13] |
Clinical Efficacy from Phase 3 Trials
Clinical trials have evaluated the efficacy of aztreonam-avibactam (ATM-AVI) against infections caused by multidrug-resistant Gram-negative bacteria.
| Trial Name | Patient Population | ATM-AVI Clinical Cure Rate | Comparator Clinical Cure Rate | Comparator | Reference(s) |
| REVISIT | cIAI, HAP/VAP | 76.4% | 74% | Meropenem ± Colistin | [14][15] |
| ASSEMBLE | cIAI, cUTI, HAP/VAP, BSI (MBL-producers) | 41.7% (5/12) | 0% (0/3) | Best Available Therapy | [14][16] |
HAP/VAP: Hospital-Acquired/Ventilator-Associated Pneumonia; cIAI: Complicated Intra-Abdominal Infections; cUTI: Complicated Urinary Tract Infections; BSI: Bloodstream Infections.
Experimental Protocols
Accurate in vitro assessment is crucial for guiding therapeutic decisions and for the development of new combination therapies. The following are detailed protocols for two standard methods of synergy testing.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy or antagonism between two antimicrobial agents.[17][18][19]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[17]
-
Antibiotic Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of Aztreonam (Drug A) along the ordinate (rows A-G).
-
Prepare two-fold serial dilutions of the combination agent (e.g., ceftazidime-avibactam, Drug B) along the abscissa (columns 1-11).
-
Row H should contain serial dilutions of Drug A only, and column 12 should contain serial dilutions of Drug B only, to determine their individual MICs.[20]
-
Well H12 should contain only broth and inoculum to serve as a growth control.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Incubate the plate at 37°C for 16-24 hours under ambient air conditions.
-
Data Analysis:
-
Following incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FICA + FICB
-
-
-
Interpretation of Results: [17][21]
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[21][22][23]
Methodology:
-
Inoculum Preparation: Grow a bacterial culture in CAMHB to the logarithmic phase of growth. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 105 CFU/mL.
-
Assay Setup: Prepare test tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
Aztreonam alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Combination agent alone (e.g., ceftazidime-avibactam at a fixed concentration, such as 4 µg/mL avibactam)[4]
-
Aztreonam + combination agent
-
-
Incubation and Sampling: Incubate all tubes at 37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar). Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
-
Interpretation of Results: [22][24]
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Clinical Application and Dosing Considerations
The combination of aztreonam with ceftazidime-avibactam is a key strategy for treating infections caused by MBL-producing carbapenem-resistant Enterobacterales (CRE).[9][25]
Recommended Dosing:
-
Aztreonam-Avibactam (Emblaveo): For patients with CrCl >50 mL/min, the recommended dose is a loading dose of 2.67 g followed by a maintenance dose of 2 g (1.5 g aztreonam + 0.5 g avibactam) every 6 hours, infused over 3 hours.[15][26]
-
Co-administration of Separate Agents: A common regimen is ceftazidime-avibactam 2.5 g every 8 hours (as a 2-hour infusion) administered simultaneously with aztreonam 2 g every 6 or 8 hours.[8][9][27] Simultaneous administration has been shown to be superior to staggered dosing.[8][9]
-
Renal Impairment: Dose adjustments are critical for patients with renal impairment. For aztreonam, if eGFR is <30 but >10 mL/min, a 2g loading dose followed by 1g three times daily is recommended.[28] For the fixed-dose combination, specific dose reductions based on creatinine clearance are required.[15][26]
Conclusion
The combination of aztreonam with β-lactamase inhibitors, especially avibactam, represents a significant advancement in the fight against MDR Gram-negative pathogens. The protocols and data presented here provide a framework for researchers and clinicians to evaluate and utilize this combination therapy effectively. Standardized in vitro testing is essential to guide appropriate clinical use and to further develop novel antimicrobial strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Insights on Aztreonam and Avibactam for Complicated Intra-Abdominal Infections - Atlas Infectious Disease Practice [atlasidp.com]
- 7. mjima.org [mjima.org]
- 8. Determining the optimal dosing of a novel combination regimen of ceftazidime/avibactam with aztreonam against NDM-1-producing Enterobacteriaceae using a hollow-fibre infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Frontiers | Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM [frontiersin.org]
- 11. Activity of aztreonam in combination with novel β-lactamase inhibitors against metallo-β-lactamase-producing Enterobacterales from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfizer.com [pfizer.com]
- 15. Aztreonam and avibactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. Aztreonam–avibactam for the treatment of serious infections caused by metallo-β-lactamase-producing Gram-negative pathogens: a Phase 3 randomized trial (ASSEMBLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. actascientific.com [actascientific.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 26. reference.medscape.com [reference.medscape.com]
- 27. contagionlive.com [contagionlive.com]
- 28. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
Application Notes and Protocols: Preparation of Aztreonam Disodium Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Aztreonam disodium solutions for various laboratory applications, including antimicrobial susceptibility testing (AST) and other in vitro studies. The information is compiled to ensure accuracy and reproducibility in research and development settings.
Overview and Physicochemical Properties
Aztreonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria. For laboratory use, it is typically supplied as a sterile, nonpyrogenic, white to off-white powder. The disodium salt form enhances its solubility in aqueous solutions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound solubility and solution stability.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| Water | Freely soluble | Not specified | Aztreonam solubilized with L-Arginine is freely soluble in water.[1] |
| Dimethylformamide (DMF) / Methanol (1:1) | Soluble | 50 mg/mL | Yields a clear to slightly hazy, colorless solution.[2] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | 1-10 mg/mL | Further dilutions into aqueous buffers are recommended.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Sparingly soluble | 1-10 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[3] |
| Water | Insoluble | 0.0429 g/L | Refers to the free acid form of Aztreonam.[4] |
Table 2: Stability of this compound Solutions
| Storage Condition | Concentration & Solvent | Duration of Stability | Reference |
| Refrigerated (2-8°C) | ≤ 20 mg/mL in various IV infusion solutions | 7 days | [5] |
| 60 mg/mL | At least 8 days | [6] | |
| Room Temperature (15-30°C) | ≤ 20 mg/mL in various IV infusion solutions | 48 hours | [5] |
| 125 mg/mL in 0.9% NaCl or 5% Dextrose | 24 hours | [7][8] | |
| Frozen (-20°C) | 60 mg/mL | At least 6 months | [6] |
Experimental Protocols
Preparation of a General Purpose Stock Solution (10 mg/mL)
This protocol is suitable for the preparation of a stock solution for general in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a minimal amount of DMSO. For a 10 mg/mL stock solution, start with a volume of DMSO that is less than the final desired volume.
-
Once fully dissolved, bring the solution to the final desired volume with sterile, nuclease-free water. For example, to make 10 mL of a 10 mg/mL solution, dissolve 100 mg of this compound in a suitable volume of DMSO (e.g., 1-2 mL), and then add sterile water to a final volume of 10 mL.
-
Mix the solution thoroughly by vortexing.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Preparing Aztreonam Stock Solution for Antimicrobial Susceptibility Testing (AST) based on CLSI Guidelines
This protocol is specifically designed for preparing Aztreonam stock solutions for use in broth microdilution and agar dilution susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder (with known potency)
-
Sterile distilled water or other solvent as specified by the manufacturer
-
Sterile, screw-cap tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the amount of powder to weigh: Use the following formula to calculate the amount of Aztreonam powder needed to prepare a stock solution of a specific concentration (typically 1280 µg/mL or higher).
-
Reconstitution: Weigh the calculated amount of Aztreonam powder and place it in a sterile screw-cap tube. Add the appropriate volume of sterile distilled water to achieve the desired stock concentration.
-
Dissolution: Vortex the tube until the powder is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -60°C or below. Thawed vials should be used on the same day and any unused portion discarded.
Diagrams
Mechanism of Action
Aztreonam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for penicillin-binding protein 3 (PBP-3), an essential enzyme in the final stages of peptidoglycan synthesis. The binding of Aztreonam to PBP-3 disrupts the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall and subsequent cell lysis.
Experimental Workflow: Preparation of Aztreonam Solution for AST
The following diagram illustrates the workflow for preparing Aztreonam solutions for use in antimicrobial susceptibility testing.
References
- 1. goldbio.com [goldbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. researchgate.net [researchgate.net]
Inhaled Aztreonam Disodium in Cystic Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhaled aztreonam disodium, marketed as Cayston®, is a monobactam antibiotic specifically formulated for inhalation to treat chronic pulmonary infections with Pseudomonas aeruginosa in patients with cystic fibrosis (CF).[1][2] Cystic fibrosis is a genetic disorder characterized by abnormal ion transport across epithelial membranes, leading to thick, viscous mucus in the airways.[3][4] This environment fosters chronic bacterial infections, with P. aeruginosa being a predominant and particularly challenging pathogen associated with accelerated lung function decline.[1][5] Inhaled delivery of aztreonam allows for high drug concentrations directly at the site of infection, minimizing systemic toxicities.[1][4]
Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding protein 3 (PBP-3).[3][6] Its monobactam structure confers resistance to hydrolysis by many beta-lactamases.[3] Clinical studies have demonstrated that treatment with inhaled aztreonam leads to significant improvements in respiratory symptoms, lung function, and a reduction in the density of P. aeruginosa in the sputum of CF patients.[7][8][9]
Mechanism of Action: Targeting P. aeruginosa
Inhaled this compound is delivered as an aerosol, reaching high concentrations in the airways.[3] The drug targets P. aeruginosa, a gram-negative bacterium, by disrupting the formation of its cell wall, which is crucial for the bacterium's survival.
Caption: Mechanism of action of inhaled aztreonam on P. aeruginosa.
Clinical Efficacy Data
Multiple clinical trials have evaluated the safety and efficacy of inhaled aztreonam in CF patients with chronic P. aeruginosa infection. The following tables summarize key quantitative data from pivotal studies.
Table 1: Improvement in Lung Function (FEV1)
| Study | Treatment Group | Baseline Mean FEV1 (% predicted) | Change from Baseline | Comparison vs. Control | p-value | Citation(s) |
| AIR-CF1 | Aztreonam 75 mg TID | ~55% | +10.3% predicted (at Day 28) | 10% difference vs. placebo | <0.001 | [8][10] |
| Phase 2 | Aztreonam 225 mg BID | 77% | Not statistically significant | - | - | [11] |
| vs. Tobramycin | Aztreonam 75 mg TID | 52.3% | +2.05% (adjusted mean over 6 months) | 2.7% difference vs. TIS | 0.0023 | [12][13] |
| vs. Tobramycin | Tobramycin Inhalation Solution (TIS) 300 mg BID | 52.2% | -0.66% (adjusted mean over 6 months) | - | - | [12][13] |
FEV1: Forced Expiratory Volume in 1 second; TID: Three times daily; BID: Twice daily; TIS: Tobramycin Inhalation Solution.
Table 2: Reduction in P. aeruginosa Sputum Density
| Study | Treatment Group | Change from Baseline (log10 CFU/g) | Comparison vs. Control | p-value | Citation(s) |
| AIR-CF1 | Aztreonam 75 mg TID | -1.45 | Significant reduction vs. placebo | <0.001 | [3][8] |
| Phase 2 | Aztreonam 75 mg & 225 mg BID | Statistically significant reduction | Significant reduction vs. placebo | <0.001 | [11] |
| vs. Tobramycin | Aztreonam 75 mg TID | -0.66 | - | 0.006 | [3] |
CFU: Colony-Forming Units.
Table 3: Improvement in Patient-Reported Respiratory Symptoms (CFQ-R)
| Study | Treatment Group | Change from Baseline (points) | Comparison vs. Control | p-value | Citation(s) |
| AIR-CF1 | Aztreonam 75 mg TID | +9.7 | Significant improvement vs. placebo | <0.001 | [8][14] |
| AIR-CF3 | Aztreonam 75 mg TID | Sustained improvements with each cycle | Greater improvement than BID group | - | [15] |
CFQ-R: Cystic Fibrosis Questionnaire-Revised Respiratory Symptom Scale.
Experimental Protocols
The following is a representative protocol for a Phase 3, randomized, double-blind, placebo-controlled study, based on the design of trials like AIR-CF1.
Protocol: Phase 3 Efficacy and Safety Study of Inhaled Aztreonam
1. Study Objective:
-
Primary: To evaluate the efficacy of aztreonam for inhalation solution (75 mg) administered three times daily (TID) for 28 days in improving respiratory symptoms in CF patients with P. aeruginosa.
-
Secondary: To assess the effects on pulmonary function, P. aeruginosa density in sputum, and other health-related quality of life domains.
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
3. Study Design & Treatment:
-
A multicenter, randomized, double-blind, placebo-controlled design.[8]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either:
-
Follow-up Period: 14-day off-drug observation period.[8]
-
Administration: The drug is self-administered using a designated electronic nebulizer (e.g., Altera® Nebulizer System).[13][18] Patients are instructed to use a short-acting bronchodilator prior to each dose.[14]
4. Efficacy and Safety Assessments:
-
Primary Endpoint:
-
Change from baseline to Day 28 in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Symptom Scale score.[8]
-
-
Secondary Endpoints:
-
Safety Monitoring:
Caption: Workflow of a typical Phase 3 clinical trial for inhaled aztreonam.
Application in Drug Development and Research
The clinical data and established protocols for inhaled aztreonam serve as a valuable benchmark for the development of new anti-pseudomonal therapies for cystic fibrosis.
-
Comparator Studies: The head-to-head trial against tobramycin provides a framework for designing active comparator studies.[12][13]
-
Endpoint Selection: The consistent use of FEV1, CFQ-R, and sputum bacterial density as primary and secondary endpoints validates their relevance in assessing treatment efficacy in this patient population.[8]
-
Long-term and Cycling Regimens: Studies like AIR-CF3, which evaluated repeated cycles of therapy over 18 months, offer insights into the long-term safety and sustained benefits of intermittent antibiotic therapy, a common practice in CF care.[15] This informs the design of trials investigating continuous alternating therapy regimens.[19]
-
Eradication Studies: The ALPINE study demonstrates a protocol for evaluating the efficacy of an antibiotic in eradicating newly acquired P. aeruginosa, a critical therapeutic goal in younger CF patients.[20]
References
- 1. Aztreonam (for inhalation solution) for the treatment of chronic lung infections in patients with cystic fibrosis: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical perspective on aztreonam lysine for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aztreonam Lysine Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aztreonam (for inhalation solution) for the treatment of chronic lung infections in patients with cystic fibrosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of aztreonam in the cystic fibrosis patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Role of Inhalational Aztreonam Lysine in Lower Airway Infections in Cystic Fibrosis: An Updated Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of inhaled aztreonam lysine for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of inhaled aztreonam on the cystic fibrosis lung microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. A phase 2 study of aztreonam lysine for inhalation to treat patients with cystic fibrosis and Pseudomonas aeruginosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gilead.com [gilead.com]
- 13. Gilead’s Cayston Beats Tobramycin Inhalation Solution in Six-Month Head-to-Head Study - The Boomer Esiason Foundation [esiason.org]
- 14. AIR-CF1 Study | CAYSTON® (aztreonam for inhalation solution) [cayston.com]
- 15. An 18-Month Study of the Safety and Efficacy of Repeated Courses of Inhaled Aztreonam Lysine in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 19. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 20. Open label study of inhaled aztreonam for Pseudomonas eradication in children with cystic fibrosis: The ALPINE study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aztreonam Disodium in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for antimicrobial susceptibility testing (AST) of Aztreonam disodium, a monobactam antibiotic effective against a range of Gram-negative bacteria.[1][2] The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Aztreonam is a synthetic beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), which is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][4][6] By binding to and inactivating PBP3, Aztreonam disrupts cell wall integrity, leading to cell lysis and bacterial death.[3][4][5] Notably, Aztreonam has strong activity against many Gram-negative bacteria, including Pseudomonas aeruginosa, but is largely ineffective against Gram-positive and anaerobic bacteria due to poor binding to their respective PBPs.[1][6]
Data Presentation: Breakpoints and Quality Control Ranges
Accurate and reproducible AST results are critical for clinical decision-making and drug development. The following tables summarize the interpretive criteria (breakpoints) and quality control (QC) ranges for Aztreonam and its combination with Avibactam.
Table 1: CLSI and EUCAST Breakpoints for Aztreonam
| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S | I | |||
| Enterobacterales (CLSI) | Disk Diffusion | 30 µg | ≥ 21 | 18-20 |
| Broth Dilution | ||||
| Pseudomonas aeruginosa (CLSI) | Disk Diffusion | 30 µg | ≥ 22 | 16-21 |
| Broth Dilution | ||||
| Enterobacterales (EUCAST) | Disk Diffusion | 30 µg | ≥ 25 | - |
| Broth Dilution |
S - Susceptible; I - Intermediate; R - Resistant. Data compiled from CLSI and EUCAST guidelines.
Table 2: EUCAST Breakpoints for Aztreonam-Avibactam
| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S (≥) | R (<) | |||
| Enterobacterales | Disk Diffusion | 30/20 µg | 25 | 25 |
| Broth Dilution |
For MIC determination, the concentration of avibactam is fixed at 4 mg/L.[7] Data from EUCAST guidelines.[7][8]
Table 3: Quality Control (QC) Ranges for Aztreonam Susceptibility Testing
| QC Strain | Method | Disk Content | Acceptable Zone Diameter Range (mm) | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 30 µg | 23-29 | |
| Broth Dilution | 0.06-0.5 | |||
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | 30 µg | 23-29 | |
| Broth Dilution | 2-8 |
Data compiled from CLSI documents.
Table 4: EUCAST Quality Control Ranges for Aztreonam-Avibactam
| QC Strain | Method | Disk Content | Target Zone Diameter (mm) | Acceptable Zone Diameter Range (mm) | Target MIC (mg/L) | Acceptable MIC Range (mg/L) |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 30/20 µg | 35 | 32-38 | 0.06 | 0.03-0.125 |
| Klebsiella pneumoniae ATCC® 700603 | Disk Diffusion | 30/20 µg | 29 | 26-32 | 0.125-0.25 | 0.06-0.5 |
For MIC determination, the concentration of avibactam is fixed at 4 mg/L.[7] Data from EUCAST guidelines.[7]
Experimental Protocols
The following are detailed protocols for commonly used AST methods for Aztreonam.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to Aztreonam by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[2][9]
Materials:
-
Aztreonam disks (30 µg)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Prepare a standardized bacterial inoculum by suspending several colonies from a fresh (18-24 hour) culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply an Aztreonam (30 µg) disk to the surface of the agar.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results based on the zone diameter breakpoints provided in Table 1.
Broth Microdilution (Minimum Inhibitory Concentration - MIC) Method
This method determines the lowest concentration of Aztreonam that inhibits the visible growth of a bacterium in a liquid medium.[2]
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (5 x 10^5 CFU/mL final concentration)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of Aztreonam in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Aztreonam in which there is no visible growth.
-
Interpret the results based on the MIC breakpoints provided in Table 1.
Gradient Diffusion (E-test) Method
The E-test is a quantitative method that utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.[2]
Materials:
-
Aztreonam E-test strips
-
MHA plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare a standardized bacterial inoculum and streak it onto an MHA plate as described for the disk diffusion method.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the Aztreonam E-test strip to the agar surface.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[2]
-
Interpret the results based on the MIC breakpoints provided in Table 1.
CLSI Broth Disk Elution (BDE) Method for Aztreonam/Ceftazidime-Avibactam
This method is used to test the susceptibility of Enterobacterales to the combination of Aztreonam and Ceftazidime-Avibactam.[10][11]
Materials:
-
Aztreonam disks (30 µg)
-
Ceftazidime-Avibactam disks (30/20 µg)
-
Cation-adjusted Mueller-Hinton broth (CAMHB) in 5 mL tubes
-
Standardized bacterial inoculum
Procedure:
-
Label four 5 mL CAMHB tubes for each isolate: Growth Control, Aztreonam, Ceftazidime-Avibactam, and Combination.
-
Add the corresponding antibiotic disks to the tubes:
-
Aztreonam tube: One 30 µg Aztreonam disk.
-
Ceftazidime-Avibactam tube: One 30/20 µg Ceftazidime-Avibactam disk.
-
Combination tube: One 30 µg Aztreonam disk AND one 30/20 µg Ceftazidime-Avibactam disk.
-
Growth Control tube: No disk.
-
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each tube.
-
Incubate all tubes at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, examine the tubes for growth (turbidity).
-
Interpretation: The isolate is considered susceptible to the combination if there is no growth in the "Combination" tube, even if there is growth in the individual "Aztreonam" and "Ceftazidime-Avibactam" tubes.
Visualizations
The following diagrams illustrate the workflows for the disk diffusion and broth microdilution antimicrobial susceptibility testing methods.
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Method.
Caption: Workflow for the Broth Microdilution (MIC) Method.
References
- 1. Aztreonam - Wikipedia [en.wikipedia.org]
- 2. Aztreonam Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 3. What is Aztreonam used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 5. amberlife.net [amberlife.net]
- 6. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizerpro.ro [pfizerpro.ro]
- 8. EUCAST: Aztreonam-avibactam and cefepime-enmetazobactam now available. [eucast.org]
- 9. scribd.com [scribd.com]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aztreonam Disodium in Intra-Abdominal Infection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aztreonam disodium, particularly in combination with avibactam, for the research and development of treatments for intra-abdominal infections (IAIs). This document includes summaries of clinical trial data, in vitro susceptibility information, and detailed protocols for key preclinical experiments.
Introduction to Aztreonam for Intra-Abdominal Infections
Intra-abdominal infections are a significant cause of morbidity and mortality, and the rise of multidrug-resistant Gram-negative bacteria presents a major therapeutic challenge.[1][2][3] Aztreonam is a monobactam antibiotic with a narrow spectrum of activity primarily against Gram-negative aerobic bacteria.[4][5][6] Its unique mechanism of action involves the inhibition of bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3).[4][5][7][8][9][10] This leads to cell lysis and bacterial death.[4][5][9][10] A key advantage of aztreonam is its stability against hydrolysis by metallo-β-lactamases (MBLs), a class of enzymes that can inactivate many other β-lactam antibiotics.[3][7] However, aztreonam is susceptible to hydrolysis by other β-lactamases such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).
To overcome this limitation, aztreonam has been combined with avibactam, a broad-spectrum β-lactamase inhibitor.[1][2][3] Avibactam inhibits a wide range of β-lactamases, including Ambler class A (ESBLs, KPCs), class C (AmpC), and some class D enzymes, thereby restoring the activity of aztreonam against many resistant strains.[7] The combination of aztreonam-avibactam is a promising therapeutic option for serious infections caused by MBL-producing Enterobacterales.[1][2][3]
Mechanism of Action: Aztreonam
Aztreonam exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The process is initiated by the binding of aztreonam to Penicillin-Binding Protein 3 (PBP3), an essential enzyme in the final steps of peptidoglycan synthesis. This binding inhibits the transpeptidase activity of PBP3, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death of the bacterium.
Mechanism of action of Aztreonam.
Quantitative Data
Clinical Efficacy of Aztreonam-Avibactam for Complicated Intra-Abdominal Infections (cIAI)
The REVISIT Phase 3 clinical trial evaluated the efficacy and safety of aztreonam-avibactam plus metronidazole compared to meropenem with or without colistin in patients with cIAI.[11]
| Outcome | Aztreonam-Avibactam + Metronidazole | Meropenem ± Colistin |
| Clinical Cure Rate at Test-of-Cure (ITT Population) | 76.4% | 74.0% |
| 28-Day All-Cause Mortality | 2% | 3% |
| Data from the REVISIT Phase 3 trial for the cIAI patient population.[11] |
In Vitro Susceptibility of Gram-Negative Isolates to Aztreonam-Avibactam
The in vitro activity of aztreonam-avibactam has been evaluated against a global collection of Gram-negative isolates.
| Organism/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Enterobacterales | - | 0.25 |
| Meropenem-Nonsusceptible Enterobacterales | - | - |
| MBL-producing Enterobacterales | - | 1 |
| Pseudomonas aeruginosa (all) | - | 32 |
| MBL-producing P. aeruginosa | - | 32 |
| >99.9% of all Enterobacterales and 99.8% of meropenem-nonsusceptible isolates were inhibited by aztreonam-avibactam at ≤8 µg/mL.[12] All MBL-producing Enterobacterales had aztreonam-avibactam MICs of ≤8 µg/mL.[12] Avibactam was tested at a fixed concentration of 4 mg/L.[13] |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 and M100) for determining the Minimum Inhibitory Concentration (MIC) of aztreonam, often in combination with a fixed concentration of avibactam.[14][15][16]
Objective: To determine the in vitro activity of aztreonam against clinically relevant bacterial isolates.
Materials:
-
This compound analytical powder
-
Avibactam sodium analytical powder (if testing combination)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of aztreonam in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.
-
If testing aztreonam-avibactam, prepare a stock solution of avibactam. The final concentration of avibactam in the wells is typically fixed at 4 µg/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
For aztreonam-avibactam testing, add avibactam to the CAMHB to achieve a final concentration of 4 µg/mL in each well after inoculation.
-
Create a two-fold serial dilution of aztreonam across the plate. Start by adding 50 µL of the 1280 µg/mL aztreonam stock to the first well of a row, mix, and transfer 50 µL to the next well. Repeat to create a range of concentrations (e.g., 0.06 to 64 µg/mL). Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will bring the total volume in each well to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism.
-
Read the plates using a microplate reader or by eye using a reading mirror.
-
Interpret the MIC values based on the latest CLSI M100 breakpoints for aztreonam against the specific organism being tested.
-
Workflow for antimicrobial susceptibility testing.
Protocol 2: Murine Model of Intra-Abdominal Sepsis (Peritonitis)
This protocol describes a generalized murine model of peritonitis to evaluate the in vivo efficacy of aztreonam. This model mimics the polymicrobial nature of many clinical IAIs.
Objective: To assess the efficacy of aztreonam in reducing bacterial load and improving survival in a murine model of intra-abdominal infection.
Materials:
-
Male Wistar rats or Swiss mice (age and weight specified)
-
Human stool bacteria suspension or a standardized mixture of relevant pathogens (e.g., E. coli and B. fragilis)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for injection
-
Euthanasia agent (e.g., CO₂)
Procedure:
-
Induction of Peritonitis:
-
Anesthetize the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small midline laparotomy incision to expose the peritoneal cavity.
-
Induce peritonitis by one of the following methods:
-
Cecal Ligation and Puncture (CLP): Ligate the cecum below the ileocecal valve and puncture it with a needle of a specific gauge to create a polymicrobial infection.
-
Intraperitoneal Injection: Inject a standardized inoculum of a bacterial suspension (e.g., a mixture of E. coli and B. fragilis or a diluted human fecal slurry) into the peritoneal cavity.
-
-
Close the abdominal incision in layers.
-
Provide fluid resuscitation (e.g., subcutaneous saline) and post-operative analgesia as per IACUC guidelines.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2-4 hours), randomize the animals into treatment and control groups.
-
Administer aztreonam (and avibactam, if applicable) via a clinically relevant route (e.g., subcutaneous or intravenous injection) at a dose determined from pharmacokinetic/pharmacodynamic studies.
-
Administer the vehicle control to the control group.
-
Continue treatment at specified intervals (e.g., every 8 or 12 hours) for a defined duration (e.g., 3-7 days).
-
-
Monitoring and Endpoints:
-
Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, altered respiration) and record survival daily.
-
At the end of the study or at a predetermined time point, euthanize the animals.
-
Collect peritoneal fluid and blood for quantitative bacteriology (CFU counts).
-
Aseptically harvest organs (e.g., liver, spleen) for bacterial load determination.
-
Assess for the presence and size of intra-abdominal abscesses.
-
-
Data Analysis:
-
Compare survival rates between treatment and control groups using Kaplan-Meier analysis.
-
Compare bacterial loads in peritoneal fluid, blood, and organs between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Compare the incidence and severity of abscess formation between groups.
-
Workflow for in vivo efficacy testing.
Conclusion
Aztreonam, particularly in combination with avibactam, is a valuable tool in the fight against serious intra-abdominal infections caused by multidrug-resistant Gram-negative bacteria. The data and protocols presented here provide a foundation for researchers and drug development professionals to further investigate the potential of aztreonam and to develop novel therapeutic strategies for these challenging infections. Adherence to standardized protocols, such as those provided by CLSI, is crucial for generating reproducible and comparable data. In vivo models, while complex, are essential for evaluating the efficacy of new antimicrobial agents in a setting that more closely mimics human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Aztreonam-avibactam versus meropenem for the treatment of serious infections caused by Gram-negative bacteria (REVISIT): a descriptive, multinational, open-label, phase 3, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aztreonam-avibactam Phase III REVISIT study: baseline microbiology and efficacy outcomes by baseline pathogen resistance subgroups [escmid.reg.key4events.com]
- 4. Aztreonam–avibactam for the treatment of serious infections caused by metallo-β-lactamase-producing Gram-negative pathogens: a Phase 3 randomized trial (ASSEMBLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the inoculum size on the in vivo activity of the aztreonam-avibactam combination in a murine model of peritonitis due to Escherichia coli expressing CTX-M-15 and NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. clsi.org [clsi.org]
- 8. Antibiotic efficacy in intraabdominal sepsis: a clinically relevant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. normsplash.com [normsplash.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacterales isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sickness behavior of rats with abdominal sepsis can be improved by antibiotic and G-CSF prophylaxis in clinic modeling randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Aztreonam Disodium in the Study of Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Aztreonam disodium in cell culture-based research focused on gram-negative pathogens. This document outlines the mechanism of action, quantitative susceptibility data, and detailed experimental protocols for studying the effects of Aztreonam on bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Introduction
Aztreonam is a synthetic monobactam antibiotic with a narrow spectrum of activity specifically targeting aerobic gram-negative bacteria.[1][2][3] Its unique structure confers resistance to hydrolysis by many plasmid and chromosomally mediated beta-lactamases produced by gram-negative bacteria.[4][5] This specificity makes Aztreonam an invaluable tool for in vitro studies of gram-negative pathogens, allowing for the investigation of bacterial physiology, antibiotic resistance mechanisms, and the development of novel therapeutic strategies.
Mechanism of Action
Aztreonam's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][3] It exhibits a high affinity for and binds to penicillin-binding protein 3 (PBP-3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[3][4] By inhibiting PBP-3, Aztreonam disrupts the cross-linking of peptidoglycan chains, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[3]
Caption: Mechanism of action of Aztreonam in gram-negative bacteria.
Quantitative Susceptibility Data
The in vitro efficacy of Aztreonam is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Aztreonam against common gram-negative pathogens.
Table 1: Aztreonam MIC Distribution for Escherichia coli
| MIC (µg/mL) | Percentage of Isolates Inhibited (%) | Cumulative Percentage (%) |
| ≤0.03 | >99.9 | >99.9 |
| 0.06 | - | - |
| 0.12 | - | 99.9 |
| 0.25 | - | - |
| 0.5 | - | - |
| 1 | - | - |
| 2 | - | - |
| 4 | - | - |
| ≤8 | 99.9 | 99.9 |
| >8 | 0.1 | 100 |
Data compiled from large-scale surveillance studies.[6]
Table 2: Aztreonam MIC Distribution for Pseudomonas aeruginosa
| MIC (µg/mL) | Percentage of Isolates Inhibited (%) | Cumulative Percentage (%) |
| ≤8 | 79.1 | 79.1 |
| 16 | - | - |
| >16 | 20.9 | 100 |
Data from studies on isolates from patients with pneumonia.[7] Note that susceptibility breakpoints for P. aeruginosa can be higher than for Enterobacterales.
Experimental Protocols
The following are detailed protocols for key in vitro experiments utilizing this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Gram-negative bacterial isolate (e.g., E. coli ATCC 25922)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Aztreonam Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL. Filter-sterilize the solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Aztreonam stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of Aztreonam concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation of Plates:
-
Add 10 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Aztreonam at which there is no visible growth (turbidity) in the well.
-
Time-Kill Assay
This assay evaluates the bactericidal activity of Aztreonam over time.
Caption: Workflow for a bacterial time-kill assay.
Materials:
-
Gram-negative bacterial isolate
-
CAMHB
-
This compound
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture into fresh, pre-warmed CAMHB and grow to early to mid-logarithmic phase (approximately 1 x 10⁶ CFU/mL).
-
-
Assay Setup:
-
Prepare tubes or flasks containing the bacterial culture.
-
Add Aztreonam at desired concentrations, typically multiples of the predetermined MIC (e.g., 0x, 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with constant agitation (e.g., 200 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of Aztreonam. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.
-
Bacterial Viability Assay using Fluorescent Staining
This protocol utilizes a commercially available kit, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, to differentiate between live and dead bacteria based on membrane integrity.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Gram-negative bacterial culture treated with Aztreonam
-
Sterile saline or PBS
-
Fluorescence microscope with appropriate filters
-
Microcentrifuge
-
Micropipettes and sterile tips
-
Glass slides and coverslips
Procedure:
-
Bacterial Culture Preparation:
-
Expose the bacterial culture to Aztreonam at the desired concentration and for the desired time in a suitable growth medium.
-
Prepare a "live" control (untreated bacteria) and a "dead" control (bacteria killed, e.g., with 70% isopropanol for 1 hour).
-
-
Cell Staining:
-
Harvest a small volume of the treated and control cultures by centrifugation (e.g., 10,000 x g for 5 minutes).
-
Wash the cell pellets once with sterile saline or PBS and resuspend in the same buffer.
-
Prepare the fluorescent stain mixture according to the manufacturer's instructions (typically equal volumes of SYTO® 9 and propidium iodide components).
-
Add 3 µL of the stain mixture per 1 mL of bacterial suspension.
-
-
Incubation:
-
Incubate the stained suspensions at room temperature in the dark for 15 minutes.
-
-
Microscopy:
-
Place a small drop (e.g., 5 µL) of the stained bacterial suspension onto a clean glass slide and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope. Live bacteria with intact cell membranes will fluoresce green (SYTO® 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).
-
-
Image Analysis:
-
Capture images from multiple fields of view for each sample.
-
Quantify the number of live and dead cells to determine the percentage of viability.
-
Study of Outer Membrane Proteins
Aztreonam's interaction with the bacterial cell envelope can lead to changes in the expression of outer membrane proteins (OMPs). Studying these changes can provide insights into resistance mechanisms and the bacterial stress response.
Caption: Workflow for the analysis of outer membrane proteins.
Protocol Outline:
-
Bacterial Culture: Grow the gram-negative pathogen of interest in a suitable broth medium with and without a sub-inhibitory concentration of Aztreonam (e.g., 0.5x MIC).
-
Outer Membrane Isolation: Harvest the bacterial cells and perform a cell fractionation procedure to isolate the outer membrane. This typically involves cell lysis followed by differential centrifugation.
-
Protein Quantification: Determine the total protein concentration of the isolated outer membrane fractions using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the outer membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Visualization and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Compare the protein profiles of the Aztreonam-treated and untreated samples to identify any differences in protein expression. Further analysis can be performed using techniques such as mass spectrometry to identify the differentially expressed proteins.
Conclusion
This compound is a powerful and specific tool for the in vitro study of gram-negative pathogens. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the antibacterial effects of Aztreonam, explore mechanisms of resistance, and contribute to the development of new strategies to combat infections caused by these important bacteria.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Always follow appropriate safety precautions and consult relevant guidelines and literature for specific applications.
References
- 1. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Frontiers | Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load [frontiersin.org]
- 3. Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacterales isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the SDS-PAGE patterns of outer membrane proteins from Escherichia coli strains that have lost the ability to form K1 antigen and varied in the susceptibility to normal human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Aztreonam disodium stability and degradation under different laboratory conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of aztreonam disodium under various laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of aztreonam in solution?
A1: The stability of aztreonam in an aqueous solution is primarily influenced by pH, temperature, and the composition of the intravenous (IV) fluid. Hydrolysis is a major degradation pathway.[1][2] Forced degradation studies show that aztreonam is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[3]
Q2: How does pH affect the stability of aztreonam?
A2: Aztreonam is most stable in a pH range of approximately 4.5 to 7.5. The degradation of aztreonam, particularly through hydrolysis of its β-lactam ring, is catalyzed by both acidic and basic conditions. One study noted 14.86% degradation after 48 hours in acidic conditions.[4]
Q3: What are the recommended storage conditions for reconstituted aztreonam solutions?
A3: For intravenous infusion, aztreonam solutions with concentrations not exceeding 2% w/v should be used within 48 hours if stored at controlled room temperature (15°C to 30°C) or within 7 days if refrigerated (2°C to 8°C).[5][6] Solutions at higher concentrations should be used promptly unless prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection, in which case the same 48-hour (room temp) or 7-day (refrigerated) limits apply.[6] Frozen solutions at -20°C can be stable for much longer periods, with one study showing stability for at least 6 months.[7]
Q4: Is aztreonam compatible with other commonly used intravenous drugs?
A4: Aztreonam is compatible with several other drugs for a specified period. For example, it is stable when mixed with clindamycin phosphate, gentamicin sulfate, tobramycin sulfate, or cefazolin sodium in 0.9% Sodium Chloride Injection or 5% Dextrose Injection for up to 48 hours at room temperature or 7 days under refrigeration.[6] However, aztreonam is known to be incompatible with nafcillin sodium, cephradine, and metronidazole.[5] Admixtures with ampicillin show complex stability profiles, where aztreonam can decrease ampicillin stability and vice versa.[8][9]
Q5: Troubleshooting - My reconstituted aztreonam solution has a pink tint. Is it still usable?
A5: Depending on the concentration and diluent used, reconstituted aztreonam solutions may range from colorless to a light straw yellow, which can develop a slight pink tint upon standing. This color change does not necessarily indicate a loss of potency.[6] However, as with all parenteral drug products, the solution should be visually inspected for particulate matter before administration.[6]
Q6: Troubleshooting - I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A6: Unexpected peaks typically represent degradation products. Forced degradation studies have shown that aztreonam degrades under various stress conditions, including acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[4] Oxidative stress, in particular, can cause rapid degradation.[4][10] It is crucial to use a validated stability-indicating HPLC method that can resolve the parent aztreonam peak from all potential degradant peaks.[11]
Stability Data Summary
The following tables summarize the stability of aztreonam under different conditions, including in various IV fluids and in combination with other antibiotics.
Table 1: Summary of Forced Degradation Studies for Aztreonam
| Stress Condition | Parameters | % Degradation | Reference |
| Acidic | 0.1M HCl | 14.86% after 48 hours | [4] |
| Alkaline | 0.1M NaOH | Significant degradation | |
| Oxidative | 3% H₂O₂ | 18.02% after 1 hour | [4][10] |
| Thermal | 110°C | Degradation observed after 24 hours | |
| Photolytic | Sunlight | Degradation observed after 24 hours | |
| Neutral | 60°C | 19.04% after 168 hours | [4] |
Table 2: Stability of Aztreonam in Common Intravenous Fluids
| IV Fluid | Concentration | Storage Temperature | Duration of Stability | Reference |
| 0.9% Sodium Chloride | ≤ 2% w/v | Room Temp (15-30°C) | 48 hours | [5][6] |
| 0.9% Sodium Chloride | ≤ 2% w/v | Refrigerated (2-8°C) | 7 days | [5][6] |
| 5% Dextrose | ≤ 2% w/v | Room Temp (15-30°C) | 48 hours | [5][6] |
| 5% Dextrose | ≤ 2% w/v | Refrigerated (2-8°C) | 7 days | [5][6] |
| 0.9% Sodium Chloride | 125 mg/mL | Room Temp (20-25°C) | 24 hours | [12] |
| 5% Dextrose | 125 mg/mL | Room Temp (20-25°C) | 24 hours | [12] |
Table 3: Compatibility and Stability of Aztreonam with Other Antibiotics in IV Admixtures
| Co-administered Drug | IV Fluid | Storage Temp. | Duration of Stability | Reference |
| Cefazolin Sodium | 0.9% NaCl or 5% Dextrose | Room Temp | 48 hours | [13] |
| Cefazolin Sodium | 0.9% NaCl or 5% Dextrose | Refrigerated | 7 days | [13] |
| Tobramycin Sulfate | 0.9% NaCl or 5% Dextrose | Room Temp | 48 hours | [14] |
| Tobramycin Sulfate | 0.9% NaCl or 5% Dextrose | Refrigerated | 7 days | [14] |
| Gentamicin Sulfate | 0.9% NaCl or 5% Dextrose | Room Temp | 8 hours | [14] |
| Gentamicin Sulfate | 0.9% NaCl or 5% Dextrose | Refrigerated | 24 hours | [14] |
| Ampicillin Sodium | 0.9% NaCl | Room Temp | 24 hours | [5][6] |
| Ampicillin Sodium | 0.9% NaCl | Refrigerated | 48 hours | [5][6] |
| Ampicillin Sodium | 5% Dextrose | Room Temp | 2 hours | [5][6] |
| Ampicillin Sodium | 5% Dextrose | Refrigerated | 8 hours | [5][6] |
| Metronidazole | --- | --- | Incompatible | [5][14] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Aztreonam
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for stability testing of aztreonam.
1. Chromatographic Conditions:
-
HPLC System: Waters HPLC with UV detector or equivalent.
-
Column: C18 column (e.g., Inspire, 4.6 x 250mm, 5µm).
-
Mobile Phase: A mixture of buffer (e.g., phosphate buffer, pH 3 adjusted with orthophosphoric acid) and Acetonitrile in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of aztreonam reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with water to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare further dilutions from the stock solution to create a calibration curve (e.g., 5-25 µg/mL).
-
Sample Preparation: Reconstitute the aztreonam vial as directed. Transfer the entire content to a 100 mL volumetric flask and dissolve in water. Dilute further to bring the concentration within the calibration range.
3. Forced Degradation Study Protocol:
-
Acid Degradation: Add 1 mL of 0.1N HCl to the stock solution, reflux for a specified time, neutralize with 0.1N NaOH, and dilute.
-
Alkaline Degradation: Add 1 mL of 0.1N NaOH to the stock solution, keep at room temperature for a specified time, neutralize with 0.1N HCl, and dilute.
-
Oxidative Degradation: Add 1 mL of 3% w/v hydrogen peroxide to the stock solution, keep at room temperature for 15 minutes, and dilute.
-
Thermal Degradation: Expose the solid drug or solution to high temperatures (e.g., 110°C) for 24 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight for 24 hours.
4. Analysis:
-
Inject the prepared standard and stressed sample solutions into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks and the decrease in the area of the main aztreonam peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Experimental workflow for a forced degradation study of aztreonam.
Caption: Simplified degradation pathways of aztreonam under stress conditions.
Caption: Troubleshooting guide for discolored aztreonam solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Mechanism and Kinetics of Aztreonam Hydrolysis Catalyzed by Class-C β-Lactamase: A Temperature-Accelerated Sliced Sampling Study. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. globalrph.com [globalrph.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of intravenous admixtures of aztreonam and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. Stability of intravenous admixtures containing aztreonam and cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of intravenous admixtures of aztreonam and cefoxitin, gentamicin, metronidazole, or tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aztreonam Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aztreonam and bacterial resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Aztreonam?
A1: Bacteria primarily develop resistance to Aztreonam through four main mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze and inactivate Aztreonam. This includes Extended-Spectrum β-Lactamases (ESBLs), AmpC-type β-lactamases, and certain serine-carbapenemases.[1][2][3]
-
Target Site Modification: Alterations in the primary target of Aztreonam, Penicillin-Binding Protein 3 (PBP3).[2][4][5] Specific amino acid insertions in PBP3 can reduce the binding affinity of Aztreonam, leading to decreased susceptibility.[2][4]
-
Reduced Permeability: Decreased entry of the antibiotic into the bacterial cell due to the loss or modification of outer membrane porin channels, such as OmpC and OmpF in Enterobacterales.[4][6][7][8]
-
Efflux Pump Overexpression: Actively pumping Aztreonam out of the cell through multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system.[9][10]
Q2: My bacterial isolate is resistant to Aztreonam but susceptible to Aztreonam-Avibactam. What is the likely resistance mechanism?
A2: This susceptibility pattern strongly suggests that resistance is mediated by serine-β-lactamases, such as ESBLs (e.g., CTX-M, SHV), AmpC enzymes, or KPC-type carbapenemases.[1][2] Avibactam is a β-lactamase inhibitor that effectively neutralizes these enzymes, restoring Aztreonam's activity.[1][11] Aztreonam itself is stable against metallo-β-lactamases (MBLs), so the addition of avibactam protects it from co-produced serine-β-lactamases.[2][12]
Q3: If an isolate is resistant to both Aztreonam and Aztreonam-Avibactam, what are the potential resistance mechanisms?
A3: Resistance to the Aztreonam-Avibactam combination can be more complex and may involve one or more of the following mechanisms:
-
PBP3 Target Site Mutations: This is a primary mechanism of resistance to Aztreonam-Avibactam, particularly in E. coli.[2][4][5]
-
Multiple Resistance Mechanisms: A combination of factors, such as PBP3 mutations layered with porin loss and/or efflux pump overexpression, can lead to high-level resistance.[13][14]
-
Hyperproduction of β-Lactamases: Significant overexpression of certain β-lactamases can sometimes overcome the inhibitory effect of avibactam.[13]
-
Presence of Metallo-β-Lactamases (MBLs) with other resistance mechanisms: While Aztreonam is stable against MBLs, the isolate may have additional resistance mechanisms not inhibited by avibactam, such as altered PBP3 or impermeable membranes.[15]
Q4: Can Aztreonam be effective against carbapenem-resistant Enterobacterales (CRE)?
A4: Yes, particularly when used in combination with avibactam. Many CRE produce metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, which do not hydrolyze Aztreonam.[2][16] However, these MBL-producing CRE often co-produce other β-lactamases (like ESBLs or AmpC) that do inactivate Aztreonam.[13] In such cases, the combination of Aztreonam and Avibactam can be highly effective, as Avibactam inhibits the co-produced serine-β-lactamases, allowing Aztreonam to target PBP3.[2][12][17]
Troubleshooting Experimental Results
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Aztreonam in broth microdilution assays.
-
Possible Cause 1: Inoculum Effect. High bacterial densities can sometimes lead to elevated MICs, especially for β-lactamase-producing strains.
-
Troubleshooting Step: Ensure the bacterial inoculum is standardized precisely to 0.5 McFarland before dilution and that the final concentration in the wells is ~5 x 10^5 CFU/mL. Run a colony count of your inoculum to verify its density.
-
-
Possible Cause 2: Media Variability. Variations in cation concentrations or pH of the Mueller-Hinton Broth (MHB) can affect antibiotic activity.
-
Troubleshooting Step: Use cation-adjusted MHB as recommended by CLSI/EUCAST guidelines. Check the pH of your media; low pH can decrease Aztreonam activity.[18]
-
-
Possible Cause 3: Instability of Aztreonam. Aztreonam solutions may degrade if not stored properly.
-
Troubleshooting Step: Prepare fresh stock solutions of Aztreonam for each experiment or store aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles.
-
Problem 2: Suspected efflux pump overexpression, but no significant change in Aztreonam MIC with an efflux pump inhibitor (EPI).
-
Possible Cause 1: Ineffective EPI or wrong concentration. The chosen EPI may not be effective against the specific efflux pump in your isolate, or the concentration used might be suboptimal.
-
Troubleshooting Step: Test a range of concentrations of the EPI (e.g., PAβN, CCCP) to find a non-toxic yet effective concentration. Confirm the activity of your EPI on a known control strain that overexpresses efflux pumps.
-
-
Possible Cause 2: Multiple resistance mechanisms are present. Efflux may be a contributing factor, but another mechanism, like a PBP3 mutation or enzymatic degradation, is the primary driver of resistance.
-
Troubleshooting Step: Perform other assays to investigate these possibilities. Sequence the ftsI gene (encoding PBP3) to check for mutations. Test for β-lactamase production using a nitrocefin-based assay.
-
-
Possible Cause 3: The efflux pump is not a major contributor to Aztreonam resistance in your isolate.
-
Troubleshooting Step: Quantify the expression of key efflux pump genes (e.g., acrA, acrB) using qRT-PCR and compare it to a susceptible control strain. This will provide direct evidence of overexpression.
-
Data Summary Tables
Table 1: Aztreonam-Avibactam Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Carbapenemase Class | Aztreonam-Avibactam Susceptibility Rate | Reference |
| Class A (e.g., KPC) | 99.4% | [19] |
| Class B (Metallo-β-lactamases, e.g., NDM) | 98.0% | [19] |
| Class D (e.g., OXA-48-like) | 100% | [19] |
| No Carbapenemase Detected | 94.4% | [19] |
Table 2: Common Resistance Mechanisms in Enterobacterales with Elevated Aztreonam-Avibactam MICs (≥4 mg/L)
| Bacterial Species | Primary Resistance Mechanism(s) | Reference |
| Escherichia coli | PBP3 insertions (YRIK or YRIN) | [4][5] |
| Klebsiella pneumoniae | Multiple mechanisms: Overexpression of AcrA (efflux), porin loss (OmpK35/36), presence of PER-2 β-lactamase. | [4] |
| Enterobacter cloacae | High-level AmpC expression (≥570-fold) | [4] |
Key Experimental Protocols
Broth Microdilution for Aztreonam-Avibactam Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of Aztreonam in combination with a fixed concentration of Avibactam.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Aztreonam analytical standard
-
Avibactam analytical standard (fixed at 4 mg/L)
-
96-well microtiter plates
-
Bacterial isolates and control strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Drug Solutions: Prepare a stock solution of Aztreonam. In a separate tube, prepare a working solution of CAMHB containing Avibactam at a constant concentration of 4 mg/L.
-
Prepare Inoculum: From a fresh overnight culture, suspend colonies in sterile saline to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain ~1.5 x 10^6 CFU/mL.
-
Plate Preparation: a. In a 96-well plate, add 50 µL of the CAMHB with Avibactam to wells 2 through 12. b. Prepare a 2x starting concentration of Aztreonam in the CAMHB with Avibactam solution. Add 100 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no Aztreonam). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Aztreonam that completely inhibits visible bacterial growth.
Ethidium Bromide-Agar Cartwheel Method for Screening Efflux Pump Activity
This is a simple, qualitative method to screen for overexpression of efflux pumps.[20][21]
Materials:
-
Tryptic Soy Agar (TSA)
-
Ethidium Bromide (EtBr) stock solution
-
Efflux Pump Inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Bacterial isolates and control strains (wild-type and known efflux overexpressor)
Procedure:
-
Prepare Plates: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0 mg/L). If testing for EPI effect, also prepare a set of plates containing both EtBr and a sub-inhibitory concentration of the EPI.
-
Inoculate Plates: From an overnight culture, pick a single colony with a sterile loop or toothpick. Inoculate the plates by streaking a single line from the center to the edge of the plate, like a spoke on a wheel. Up to 12 strains can be tested on one plate.[20]
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualize Fluorescence: Examine the plates under a UV transilluminator.
-
Interpretation:
-
High Efflux: Strains with high efflux activity will pump out the EtBr and will only fluoresce at higher concentrations of EtBr in the agar.
-
Low Efflux: Strains with low or no efflux activity will accumulate EtBr and will fluoresce even at low concentrations.
-
EPI Effect: If a strain fluoresces at a lower EtBr concentration in the presence of an EPI compared to its absence, it indicates that the EPI is inhibiting efflux activity.
-
PCR and Sequencing of the ftsI Gene (PBP3)
This protocol is for identifying mutations in the gene encoding PBP3, a common mechanism of resistance to Aztreonam-Avibactam.
Materials:
-
Bacterial genomic DNA extraction kit
-
PCR primers flanking the ftsI gene
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate according to the kit manufacturer's instructions.
-
PCR Amplification: a. Set up a PCR reaction using primers designed to amplify the entire coding sequence of the ftsI gene. b. Use a standard PCR program with an annealing temperature appropriate for the primers. c. Example primers and conditions can be found in relevant literature.[4]
-
Verify Amplicon: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.
-
Sequence Analysis: a. Assemble the forward and reverse sequences to obtain the full ftsI gene sequence. b. Align the sequence from your isolate with a wild-type reference sequence (e.g., from E. coli K-12). c. Look for any nucleotide changes that result in amino acid substitutions or insertions, paying close attention to regions known to be associated with resistance (e.g., the region around amino acid position 333 for E. coli).[4]
Visualizations
Caption: Major mechanisms of bacterial resistance to Aztreonam.
References
- 1. Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aztreonam-avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam Resistance [pdb101.rcsb.org]
- 10. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 11. access.mhmedical.com [access.mhmedical.com]
- 12. Aztreonam Combination Therapy: An Answer to Metallo-β-Lactamase–Producing Gram-Negative Bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Resistance to aztreonam-avibactam among clinical isolates of Escherichia coli is primarily mediated by altered penicillin-binding protein 3 and impermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases | MDPI [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 21. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aztreonam Disodium for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Aztreonam disodium in in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aztreonam?
A1: Aztreonam is a monobactam antibiotic that specifically targets Gram-negative bacteria.[1][2] Its primary mechanism involves the inhibition of bacterial cell wall synthesis.[3] Aztreonam has a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][4][5] By binding to and inactivating PBP3, Aztreonam disrupts cell wall integrity, leading to filamentation of the bacteria and eventual cell lysis and death.[1][5] Notably, Aztreonam is generally stable against hydrolysis by many common β-lactamases, although extended-spectrum β-lactamases (ESBLs) can inactivate it.[1][6]
Q2: What is the typical spectrum of activity for Aztreonam?
A2: Aztreonam's activity is concentrated against aerobic Gram-negative bacteria.[1][2] It demonstrates potent activity against a wide range of Enterobacterales and Pseudomonas aeruginosa.[7][8] However, it lacks clinically useful activity against Gram-positive bacteria and anaerobic organisms.[1][9]
Q3: What are the recommended starting concentrations for Aztreonam in in vitro susceptibility testing?
A3: The appropriate concentration range for Aztreonam in in vitro susceptibility testing depends on the bacterial species being tested and whether it is used in combination with a β-lactamase inhibitor like avibactam. For Enterobacterales, MIC values are often low, while higher concentrations may be needed for Pseudomonas aeruginosa. It is recommended to perform serial dilutions to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Aztreonam and Aztreonam/avibactam against common Gram-negative pathogens.
Table 1: Aztreonam MIC Distribution against Enterobacterales
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| All Enterobacterales | 24,937 | - | - | 59.9% |
| MBL-producing Enterobacterales | 64 | - | - | 17.1% |
Data sourced from multiple surveillance studies.[10][11]
Table 2: Aztreonam/Avibactam MIC Distribution against Enterobacterales
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Inhibited at ≤8 µg/mL |
| All Enterobacterales | 24,937 | - | 0.25 | 99.8% |
| Carbapenem-Resistant Enterobacterales (CRE) | - | - | - | 98.0% |
| MBL-producing Enterobacterales | - | - | - | 98.8% |
Avibactam concentration is fixed at 4 µg/mL. Data sourced from multiple surveillance studies.[10][12][13]
Table 3: Aztreonam MIC Distribution against Pseudomonas aeruginosa
| Organism | Number of Isolates | MIC Range (µg/mL) | % Susceptible |
| P. aeruginosa | 245 | - | 92% at ≤16 µg/mL |
| MBL-producing P. aeruginosa | 39 | - | 53.8% |
Data sourced from multiple studies.[8][11]
Table 4: Aztreonam/Avibactam MIC Distribution against Pseudomonas aeruginosa
| Organism | Number of Isolates | % Susceptible |
| MBL-producing P. aeruginosa | 39 | 69.2% |
Avibactam concentration is fixed at 4 µg/mL. Data sourced from a 2022 study.[11]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of Aztreonam using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14]
-
Prepare Inoculum: From a pure 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Standardize Inoculum: Within 15 minutes, dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Aztreonam Dilutions: Perform serial twofold dilutions of Aztreonam in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculate Plate: Add the standardized bacterial suspension to each well of the microtiter plate containing the Aztreonam dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Interpret Results: The MIC is the lowest concentration of Aztreonam that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion Susceptibility Testing (CLSI/EUCAST Guidelines)
This protocol describes the disk diffusion method for assessing the susceptibility of bacteria to Aztreonam based on CLSI and EUCAST guidelines.[15][16]
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Apply Antibiotic Disk: Aseptically place an Aztreonam disk (30 µg) onto the surface of the inoculated agar plate.
-
Incubation: Invert the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret Results: Interpret the zone diameter according to the latest CLSI or EUCAST breakpoint tables to determine if the organism is susceptible, intermediate, or resistant to Aztreonam.
Protocol 3: Time-Kill Assay
A time-kill assay is used to assess the bactericidal activity of an antibiotic over time.
-
Prepare Inoculum: Grow a bacterial culture to the logarithmic phase and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Introduce Antibiotic: Add Aztreonam at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 35-37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Plot Data: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
Troubleshooting Guides
Issue 1: No Zone of Inhibition or Unexpectedly High MIC Values
-
Possible Cause: The bacterial isolate may possess resistance mechanisms to Aztreonam, such as the production of extended-spectrum β-lactamases (ESBLs) or alterations in Penicillin-Binding Protein 3 (PBP3).[1][18]
-
Troubleshooting Steps:
-
Verify the purity of the bacterial culture.
-
Confirm the potency of the Aztreonam stock solution and disks.
-
Test for the presence of β-lactamases using appropriate methods.
-
Consider testing Aztreonam in combination with a β-lactamase inhibitor, such as avibactam, to overcome resistance mediated by certain β-lactamases.[19]
-
Issue 2: Inconsistent or Hazy Zones of Inhibition in Disk Diffusion
-
Possible Cause: The inoculum density may be incorrect, or the Mueller-Hinton agar may not be at the proper depth or pH. Trailing endpoints can also be an issue with some organisms.[20]
-
Troubleshooting Steps:
-
Ensure the inoculum turbidity matches the 0.5 McFarland standard precisely.
-
Verify that the agar depth is uniform and between 4-6 mm.
-
Check the pH of the Mueller-Hinton agar.
-
For trailing endpoints, read the zone at the point of 80% growth inhibition.
-
Issue 3: Variability in MIC Results Between Experiments
-
Possible Cause: Inoculum effect, where a higher bacterial density can lead to higher MIC values, may be a factor.[20] Variations in media, incubation conditions, or pipetting technique can also contribute.
-
Troubleshooting Steps:
-
Strictly adhere to the standardized inoculum preparation protocol to ensure consistency.
-
Use calibrated pipettes and ensure proper mixing of reagents.
-
Maintain consistent incubation times and temperatures.
-
Include quality control strains with known MIC ranges in every experiment to monitor for variability.[21]
-
Mandatory Visualizations
Caption: Aztreonam's mechanism of action.
Caption: In vitro susceptibility testing workflow.
References
- 1. picmonic.com [picmonic.com]
- 2. Aztreonam - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 3. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]
- 5. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of Aztreonam-Avibactam and Comparator Agents against Enterobacterales Analyzed by ICU and Non-ICU Wards, Infection Sources, and Geographic Regions: ATLAS Program 2016–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Susceptibility of Pseudomonas aeruginosa to aztreonam in comparison to other pseudomonas-active beta-lactam antibiotics and gentamicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aztreonam susceptibility testing. A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of aztreonam in combination with newly developed β-lactamase inhibitors against MDR Enterobacterales and Pseudomonas aeruginosa producing metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 | springermedizin.de [springermedizin.de]
- 14. Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacterales isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chainnetwork.org [chainnetwork.org]
- 16. asm.org [asm.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Aztreonam Disodium in Research Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Aztreonam disodium in common laboratory settings. The following information is designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous research buffers?
A1: this compound is sparingly soluble in aqueous solutions. Its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is reported to be in the range of 1-10 mg/mL.[1] Another source indicates a water solubility of approximately 1.187 mg/mL at pH 7.4.[2] For applications requiring higher concentrations, a commercially available "solubilized" form of Aztreonam, which is a blend with L-Arginine, is freely soluble in water at 100 mg/mL.[3]
Q2: I've dissolved this compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and what can I do?
A2: This phenomenon is common for compounds with low aqueous solubility and is known as precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many compounds at high concentrations. However, when this concentrated stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically, causing the compound to crash out of solution.
To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration of this compound in your aqueous buffer.
-
Optimize the dilution process: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Reduce the percentage of organic solvent: Aim for the lowest possible final concentration of the organic solvent (typically <1% v/v) in your experimental setup to minimize its potential effects on the assay and to reduce the risk of precipitation.
-
Use a solubilized formulation: If high concentrations are necessary, consider using a commercially available solubilized form of Aztreonam, which is formulated with L-Arginine to enhance aqueous solubility.[3]
Q3: How does pH affect the solubility of this compound?
Q4: Can the type of buffer I use (e.g., Tris, HEPES, MOPS) impact the solubility of this compound?
A4: Yes, the components of the buffer system can influence the solubility of a compound. Buffer species can interact with the drug molecule, potentially forming more soluble complexes or, conversely, less soluble salts, leading to precipitation. While specific quantitative data on the solubility of this compound in Tris, HEPES, and MOPS is not widely published, Aztreonam has been shown to be stable in MOPS-based media, suggesting compatibility.[5][6] It is always recommended to perform a small-scale solubility test in your specific buffer system before proceeding with large-scale experiments.
Q5: I'm still observing poor solubility. What other troubleshooting steps can I take?
A5: If you continue to face solubility issues, consider these additional strategies:
-
Gentle warming: Gently warming the solution to 37°C may help to increase the solubility of this compound. However, be cautious with temperature, as prolonged exposure to heat can potentially degrade the compound.
-
Sonication: A brief period of sonication in a water bath can help to break down small particles and aid in dissolution.
-
Adjusting ionic strength: The ionic strength of the buffer can influence the solubility of ionizable compounds. In the absence of a common ion effect, increasing the ionic strength can sometimes enhance solubility.[7][8] This can be achieved by adding a neutral salt like NaCl to your buffer. However, the effect should be determined empirically.
-
Use of co-solvents or surfactants: In some research applications, the use of co-solvents (e.g., ethanol, polyethylene glycol) or non-ionic surfactants (e.g., Tween® 80) at low concentrations can help to improve the solubility of poorly soluble compounds. Be aware that these additives can interfere with certain biological assays.
Quantitative Data Summary
| Compound | Solvent/Buffer | pH | Temperature | Solubility |
| Aztreonam | Water | 7.4 | Not Specified | ~1.187 mg/mL[2] |
| Aztreonam | PBS | 7.2 | Not Specified | 1 - 10 mg/mL[1] |
| Aztreonam, Solubilized (with L-Arginine) | Water | Not Specified | Not Specified | 100 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a rapid assessment of the solubility of this compound in your research buffer when diluted from a DMSO stock.
-
Prepare a Serial Dilution: In a 96-well plate, prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
Add Buffer: To a separate 96-well plate, add your research buffer to each well.
-
Transfer Compound: Transfer a small, fixed volume of the DMSO serial dilutions to the corresponding wells of the buffer plate (e.g., 2 µL of DMSO stock into 98 µL of buffer for a 1:50 dilution).
-
Incubate: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Observe for Precipitation: Visually inspect the wells for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility. For a more quantitative measure, the turbidity of each well can be measured using a plate reader capable of nephelometry.
Protocol 3: Thermodynamic (Equilibrium) Solubility Assessment
This protocol determines the solubility of this compound at equilibrium.
-
Add Excess Compound: Add an excess amount of this compound powder to a vial containing your research buffer. The presence of undissolved solid is crucial.
-
Equilibrate: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid from Solution: After equilibration, carefully separate the undissolved solid from the solution. This can be done by centrifugation at a high speed, followed by collecting the supernatant, or by filtering the solution through a 0.22 µm syringe filter.
-
Quantify Concentration: Determine the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Confirm pH: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.
Visual Troubleshooting Guide
The following diagrams illustrate a logical workflow for troubleshooting solubility issues and the relationship between factors affecting solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tissue Distribution and Pharmacokinetic Characteristics of Aztreonam Based on Multi-Species PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing side effects of Aztreonam disodium in animal research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aztreonam disodium in animal research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Aztreonam is a synthetic monobactam antibiotic. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), which is essential for the formation of cross-links in the peptidoglycan strands of the bacterial cell wall. By binding to and inactivating PBP3, Aztreonam disrupts cell wall integrity, leading to cell lysis and death of susceptible gram-negative bacteria.[1][2][3]
Q2: What are the most common side effects observed with Aztreonam in animal research models?
A2: Based on available data, Aztreonam is generally well-tolerated in animal models.[4][5] Potential side effects are similar to those of other beta-lactam antibiotics and may include:
-
Local Injection Site Reactions: Discomfort, swelling, or inflammation at the injection site following intravenous or intramuscular administration.[6]
-
Gastrointestinal (GI) Effects: Diarrhea may occur, although Aztreonam is reported to cause less disruption to the normal gastrointestinal flora compared to broad-spectrum cephalosporins.[4][5]
-
Hypersensitivity Reactions: While rare, skin rash and other allergic reactions are possible.[6]
Q3: Is Aztreonam associated with organ-specific toxicity in animals?
A3: Preclinical studies have shown a good safety profile regarding organ-specific toxicity:
-
Nephrotoxicity (Kidney Damage): There is no evidence that Aztreonam causes significant nephrotoxicity.[4][5][7]
-
Ototoxicity (Ear Damage): Studies in neonatal rats, even at high doses, have not shown evidence of ototoxicity.
-
Hepatotoxicity (Liver Damage): While mild, asymptomatic, and transient elevations in serum aminotransferase levels can occur with high-dose intravenous therapy, clinically apparent liver injury is extremely rare.[8]
-
Retinal Toxicity: Studies in rabbits have shown no retinal toxicity at concentrations significantly higher than the effective dose. Very high doses injected directly into the vitreous have shown toxicity, which may be related to the L-arginine in the formulation rather than Aztreonam itself.
Q4: Are there any known effects of Aztreonam on the immune system in animal models?
A4: Yes, studies in mice suggest that Aztreonam can have immunomodulatory effects. Depending on the dose and duration of treatment, it has been shown to increase the lymphoproliferative response to mitogens and the production of interleukin-2 by splenic cells.[9] It does not appear to impair the innate immune response and may even enhance natural killer (NK) cell activity.[10]
Troubleshooting Guides
Issue 1: Managing Injection Site Reactions
Symptoms: Swelling, redness, or signs of pain (e.g., licking, guarding the area) at the injection site.
Possible Causes:
-
Irritation from the drug formulation.
-
Improper injection technique.
-
High concentration or volume of the injectate.
Troubleshooting Steps:
-
Review Injection Technique: Ensure proper needle size and sterile technique. For intramuscular injections, rotate sites and inject deep into a large muscle mass.[11] For intravenous injections, ensure the catheter is properly placed and the infusion rate is appropriate.
-
Dilution and Concentration: Check if the Aztreonam solution is at the recommended concentration. Higher concentrations may be more irritating.
-
Cold Compress: Applying a cold compress to the injection site can help reduce swelling and discomfort.
-
Monitor for Severity: Observe the site for signs of worsening inflammation, abscess formation, or tissue necrosis. If severe reactions occur, consult with a veterinarian.
-
Histopathological Examination: In terminal studies, consider collecting the injection site tissue for histopathological evaluation to characterize the nature and severity of the reaction.
Issue 2: Addressing Gastrointestinal Upset (Diarrhea)
Symptoms: Loose or watery stools.
Possible Causes:
-
Disruption of the normal gut microbiota.
-
Direct irritant effect of the drug on the GI tract.
Troubleshooting Steps:
-
Hydration and Nutrition: Ensure the animal has free access to water to prevent dehydration. Provide palatable and easily digestible food.
-
Fecal Monitoring: Monitor the frequency and consistency of the feces. Note any presence of blood or mucus.
-
Probiotics: Consider the use of probiotics to help restore the natural gut flora. Consult with a veterinarian for appropriate strains and dosages for the specific animal model.
-
Rule out Infection: If diarrhea is severe or persistent, consider diagnostic testing to rule out opportunistic infections, such as Clostridium difficile, although this has not been reported in animal models with Aztreonam.[12]
-
Dose Adjustment: If the diarrhea is dose-dependent and the experimental design allows, consider a dose reduction.
Issue 3: Monitoring for Potential Hepatotoxicity
Symptoms: Usually asymptomatic, but may be indicated by changes in biochemical markers.
Possible Causes: High-dose intravenous administration.
Troubleshooting Steps:
-
Baseline Blood Collection: Collect a baseline blood sample before the start of the study to establish normal liver enzyme levels for each animal.
-
Regular Monitoring: Collect blood samples at regular intervals during the study to monitor liver function tests, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[8]
-
Data Interpretation: Compare the on-study values to the baseline and control group values. Mild, transient elevations may not be clinically significant, but marked or sustained increases should be noted.
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination to look for any cellular changes.
Quantitative Data
The following tables summarize available quantitative toxicity data for Aztreonam in various animal models. Data on the incidence of non-lethal side effects is limited in the public literature.
Table 1: Acute Toxicity (LD50) of Aztreonam
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | >10,000[13] |
| Intraperitoneal | 2,897[13] | |
| Subcutaneous | 3,906[13] | |
| Rat | Oral | >10,000[13][14] |
| Intraperitoneal | 2,549[13] | |
| Subcutaneous | 3,154[13] |
Table 2: Observed Side Effects and Safety Profile in Animal Models
| Animal Model | Side Effect | Dosage and Observations |
| Rat | Ototoxicity | No evidence of ototoxicity at subcutaneous doses up to 2400 mg/kg/day. |
| Rat | Carcinogenicity | No drug-related increase in tumors in a 104-week inhalation study.[12] |
| Rat & Rabbit | Teratogenicity | No evidence of embryotoxicity, fetotoxicity, or teratogenicity at daily doses up to 1800 mg/kg (rat) and 1200 mg/kg (rabbit).[12] |
| Rabbit | Skin Irritation | No irritant effect.[13] |
| Rabbit | Eye Irritation | No irritating effect.[13] |
| Mouse & Rat | Gastrointestinal | Less disruption of normal gastrointestinal flora compared to broad-spectrum cephalosporins.[5] Clostridium difficile and its cytotoxin were not found in animal models.[12] |
Experimental Protocols
Protocol 1: Monitoring and Management of Injection Site Reactions
-
Pre-injection:
-
Prepare Aztreonam solution according to the manufacturer's instructions, ensuring the final concentration is appropriate for the route of administration.
-
Select an appropriate injection site (e.g., quadriceps or gluteal muscle for IM in larger animals, lateral thigh for IM in rodents, lateral tail vein for IV in rodents).
-
Aseptically prepare the injection site.
-
-
Injection:
-
Administer the injection using the correct technique for the chosen route.
-
For IM injections, rotate sites if multiple injections are required.
-
-
Post-injection Monitoring:
-
Visually inspect the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) for signs of redness, swelling, or discharge.
-
Palpate the area for signs of firmness or pain response from the animal.
-
Score the severity of any reaction using a standardized scoring system (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).
-
-
Management:
-
For mild to moderate reactions, apply a cold compress to the site for 5-10 minutes.
-
If signs of infection (e.g., abscess) develop, consult a veterinarian for possible drainage and local or systemic antibiotic treatment.
-
-
Data Collection and Reporting:
-
Record all observations and scores.
-
In the final study report, include the incidence and severity of injection site reactions.
-
For terminal studies, collect the injection site for histopathological analysis.
-
Protocol 2: Evaluation of Gastrointestinal Effects
-
Baseline Assessment:
-
Before the first dose of Aztreonam, observe and record the normal fecal consistency and frequency for each animal.
-
-
Daily Monitoring:
-
Throughout the study, perform daily cage-side observations to assess fecal output.
-
Score the fecal consistency using a standardized scale (e.g., 1 = well-formed pellets, 2 = soft stools, 3 = diarrhea).
-
Note any changes in food and water consumption.
-
Monitor the animal's body weight and overall clinical condition.
-
-
Management of Diarrhea:
-
If diarrhea is observed, ensure the animal has ad libitum access to a water source to prevent dehydration.
-
Provide nutritional support with a highly palatable and digestible diet.
-
If diarrhea is severe or persists for more than 48 hours, consult with a veterinarian. They may recommend supportive care such as subcutaneous fluids.
-
-
Microbiota Analysis (Optional):
-
Collect fecal samples at baseline and at various time points during and after treatment for 16S rRNA sequencing to analyze changes in the gut microbiota.
-
-
Data Collection and Reporting:
-
Record all fecal scores and clinical observations.
-
Analyze the incidence and severity of diarrhea in the treatment groups compared to the control group.
-
Visualizations
Caption: A logical workflow for troubleshooting common side effects in animal models.
Caption: The signaling pathway of Aztreonam's bactericidal action.
References
- 1. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Safety and toxicity profile of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment [frontiersin.org]
- 7. Microbiology and pharmacology of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aztreonam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modification of acquired immunity in BALB/c mice by aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aztreonam on natural immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the local effects of various intramuscular injections in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.nl [fishersci.nl]
Minimizing degradation of Aztreonam disodium in long-term experiments
Welcome to the technical support center for Aztreonam disodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Solution | Improper pH: Aztreonam is most stable in a pH range of 5 to 7, with optimal stability at pH 6.[1] | Adjust the pH of your solution to be within the 5-7 range. Use appropriate buffers to maintain pH stability throughout your experiment. |
| High Temperature: Elevated temperatures accelerate the hydrolysis of the β-lactam ring, a primary degradation pathway.[2] | Store stock solutions and experimental samples at recommended temperatures. For short-term storage (up to 48 hours), use controlled room temperature (15-30°C) or refrigeration (2-8°C). For long-term storage, freezing at -20°C is advisable.[3][4][5] | |
| Inappropriate Solvent/Diluent: The choice of solvent can impact stability. | For reconstitution, use Sterile Water for Injection or 0.9% Sodium Chloride Injection.[3][6] Ensure any other solvents used in your experimental setup are validated for compatibility. | |
| Extended Storage of Diluted Solutions: The stability of Aztreonam decreases over time in solution. | Prepare solutions fresh whenever possible. If storage is necessary, adhere to the recommended stability times based on concentration and temperature. For example, solutions at concentrations ≤2% w/v are stable for up to 48 hours at room temperature or 7 days refrigerated.[3] | |
| Visible Particulate Matter or Discoloration | Degradation: Chemical degradation can sometimes lead to the formation of insoluble products or color changes. Solutions may develop a slight pink tint on standing, which does not necessarily affect potency.[1][7] | Visually inspect solutions before use.[7] If significant discoloration or particulate matter is observed, it is recommended to discard the solution and prepare a fresh batch. |
| Contamination: Microbial growth can occur in non-sterile solutions. | Ensure proper aseptic techniques are used during solution preparation. Filter-sterilize solutions when appropriate for the experimental design. | |
| Inconsistent Experimental Results | Variable Drug Concentration: Degradation during the experiment can lead to a lower effective concentration of Aztreonam. | Monitor the stability of Aztreonam under your specific experimental conditions using a stability-indicating assay like HPLC.[8][9] This will help you to account for any degradation over the course of the experiment. |
| Interaction with Other Components: Other substances in your experimental medium could potentially accelerate degradation. | Evaluate the compatibility of Aztreonam with all components of your experimental system. Aztreonam is incompatible with nafcillin sodium, cephradine, and metronidazole.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for Aztreonam is the hydrolysis of its β-lactam ring, which leads to the formation of an inactive open-ring compound, SQ 26,992.[10][11][12][13] This process can be accelerated by exposure to moisture, non-optimal pH, and high temperatures.[1][2]
Q2: What are the optimal storage conditions for long-term experiments?
A2: For long-term storage of this compound powder, it is recommended to store it in its original packaging at a controlled room temperature between 20°C and 25°C (68°F to 77°F), protected from excessive heat and strong light.[1][14][15] For long-term storage of stock solutions, freezing at -20°C is the best option to minimize degradation.[4][5]
Q3: How long is a reconstituted solution of this compound stable?
A3: The stability of a reconstituted solution depends on the concentration and storage temperature. For intravenous solutions with a concentration not exceeding 2% w/v, stability is maintained for up to 48 hours at controlled room temperature (15-30°C) or up to 7 days if refrigerated (2-8°C).[3] Solutions with concentrations greater than 2% w/v should be used immediately unless prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection, in which case they are stable for 48 hours at room temperature or 7 days under refrigeration.[3][6]
Q4: Can I freeze solutions of this compound for later use?
A4: Yes, freezing is a viable option for preserving the stability of Aztreonam solutions. Studies have shown that Aztreonam is stable for at least 6 months when stored at -20°C.[5] When thawing, it is important to do so at room temperature or under refrigeration and to not refreeze the solution.[1]
Q5: What analytical methods are recommended for monitoring Aztreonam stability?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for conducting stability studies of Aztreonam.[2][8][9][16][17][18][19] A validated stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Experimental Protocols
Stability-Indicating HPLC Method for Aztreonam
This protocol provides a general framework for a stability-indicating HPLC method. It is recommended to validate the method for your specific experimental conditions.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a buffer:acetonitrile ratio of 40:60 (v/v) with the pH adjusted to 3 with orthophosphoric acid.[9] Another example is water:ethanol (70:30, v/v) adjusted to pH 2.5 with acetic acid.[8]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: 292 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-25 µg/mL).[9]
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the experimental samples.
-
Monitor the chromatogram for the Aztreonam peak and any degradation product peaks. The retention time of Aztreonam will depend on the specific method parameters.
-
Quantify the amount of Aztreonam in the samples by comparing the peak area to the calibration curve.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. veeprho.com [veeprho.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. medkoo.com [medkoo.com]
- 5. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. globalrph.com [globalrph.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. phmethods.net [phmethods.net]
- 10. journals.asm.org [journals.asm.org]
- 11. New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Mechanism and Kinetics of Aztreonam Hydrolysis Catalyzed by Class-C β-Lactamase: A Temperature-Accelerated Sliced Sampling Study. | Semantic Scholar [semanticscholar.org]
- 13. Metabolism and pharmacokinetics of aztreonam in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pfizermedical.com [pfizermedical.com]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. researchgate.net [researchgate.net]
- 17. ijptjournal.com [ijptjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Aztreonam Activity with Beta-Lactamase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of Aztreonam disodium activity with beta-lactamase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is Aztreonam combined with a beta-lactamase inhibitor?
A1: Aztreonam, a monobactam antibiotic, is effective against many Gram-negative bacteria by inhibiting penicillin-binding protein 3 (PBP3), which is essential for bacterial cell wall synthesis.[1] However, its efficacy is compromised by bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of Aztreonam, inactivating the drug.[1][2] Beta-lactamase inhibitors, such as avibactam, clavulanate, and tazobactam, are co-administered with Aztreonam to protect it from degradation by these enzymes, thereby restoring its antibacterial activity against resistant strains.[2][3]
Q2: What is the mechanism of action for the Aztreonam-Avibactam combination?
A2: The combination of Aztreonam and Avibactam provides a dual-action approach. Aztreonam specifically targets and inhibits PBP3 in Gram-negative bacteria, disrupting cell wall synthesis and leading to cell death.[1] Avibactam is a broad-spectrum, non-beta-lactam beta-lactamase inhibitor that inactivates a wide range of beta-lactamases, including Ambler Class A (like KPC and ESBLs), Class C (AmpC), and some Class D (OXA-48-like) enzymes.[4] By inhibiting these enzymes, Avibactam prevents the breakdown of Aztreonam, allowing it to reach its target and exert its bactericidal effect.[3] Notably, Aztreonam itself is stable against hydrolysis by metallo-beta-lactamases (MBLs, Ambler Class B), and the addition of Avibactam addresses resistance from co-produced serine-beta-lactamases.[3][4]
Q3: Against which types of resistant bacteria is the Aztreonam-Avibactam combination effective?
A3: The Aztreonam-Avibactam combination is particularly potent against multi-drug resistant (MDR) Gram-negative bacteria, especially those that produce beta-lactamases. It has shown significant activity against Carbapenem-Resistant Enterobacterales (CRE) that produce various carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-beta-lactamase (NDM), and OXA-48-like enzymes.[5] The combination is a promising treatment option for infections caused by MBL-producing Enterobacterales.[6][7]
Q4: What are the primary mechanisms of resistance to the Aztreonam-Avibactam combination?
A4: Resistance to the Aztreonam-Avibactam combination can emerge through several mechanisms. These include mutations in the target protein, PBP3, which reduce the binding affinity of Aztreonam.[8] Overexpression of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can actively transport the drug out of the bacterial cell.[2] Additionally, alterations in outer membrane porins can reduce the permeability of the bacterial cell envelope to the drugs.[9] In some cases, the production of beta-lactamases that are not effectively inhibited by Avibactam can also contribute to resistance.[9]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with Aztreonam and beta-lactamase inhibitors.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values in susceptibility testing.
-
Possible Cause 1: Inoculum effect. A higher-than-recommended bacterial inoculum can lead to elevated MIC values due to the increased production of beta-lactamases.
-
Troubleshooting Step: Ensure the bacterial suspension is standardized to the recommended McFarland standard (typically 0.5) for the specific protocol (e.g., CLSI guidelines).[10]
-
-
Possible Cause 2: Incorrect drug concentration. Errors in the preparation of stock solutions or serial dilutions of Aztreonam or the beta-lactamase inhibitor will directly impact the MIC results.
-
Troubleshooting Step: Verify the calculations and preparation of all drug solutions. Use freshly prepared solutions for each experiment to avoid degradation.
-
-
Possible Cause 3: Media composition. The pH and cation concentration of the Mueller-Hinton broth can influence the activity of the antibiotics.
-
Troubleshooting Step: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI and EUCAST. Ensure the pH of the media is within the specified range. Low pH has been shown to negatively affect Aztreonam-Avibactam MIC values.[10]
-
-
Possible Cause 4: Presence of resistant subpopulations. The bacterial culture may contain a subpopulation of resistant mutants.
-
Troubleshooting Step: Streak the original culture on selective agar to check for purity and heterogeneity. Consider performing population analysis profiles to detect resistant subpopulations.
-
Issue 2: Inconsistent or non-reproducible results in time-kill assays.
-
Possible Cause 1: Inaccurate colony counting. Errors in serial dilutions, plating, or manual counting can lead to significant variability.
-
Troubleshooting Step: Perform dilutions and plating in triplicate to ensure accuracy. If available, use an automated colony counter for more consistent results. Ensure proper mixing of the culture before sampling.
-
-
Possible Cause 2: Bacterial clumping. Some bacterial strains may aggregate in liquid culture, leading to inaccurate sampling and CFU counts.
-
Troubleshooting Step: Gently vortex the bacterial suspension before each sampling. The addition of a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.05%) to the growth medium can help prevent clumping, but its potential impact on antibiotic activity should be validated.
-
-
Possible Cause 3: Antibiotic carryover. Residual antibiotic on the agar plate after plating samples from the time-kill assay can inhibit further bacterial growth, leading to an overestimation of the killing effect.
-
Troubleshooting Step: Use a validated method to neutralize the antibiotic, such as incorporating a neutralizing agent into the agar or washing the bacterial pellet before plating.
-
Issue 3: Difficulty interpreting checkerboard synergy assay results.
-
Possible Cause 1: Subjective interpretation of growth. Determining the exact well that represents the MIC can be subjective, especially with trailing endpoints.
-
Troubleshooting Step: Use a spectrophotometer to measure the optical density (OD) of each well for a more objective determination of growth inhibition. Establish a clear cutoff for growth (e.g., OD > 0.1).
-
-
Possible Cause 2: Ambiguous Fractional Inhibitory Concentration Index (FICI) values. FICI values that fall on the border between synergy and additivity (e.g., around 0.5) can be difficult to interpret.
-
Troubleshooting Step: Repeat the assay to confirm the result. Complement the checkerboard assay with a time-kill assay to confirm synergy, as the latter provides dynamic information on the bactericidal or bacteriostatic nature of the interaction.[11] There are different methods for interpreting checkerboard results, and being consistent with the chosen method is crucial.[9][12]
-
Quantitative Data Summary
The following tables summarize the in vitro activity of Aztreonam in combination with Avibactam against various resistant Gram-negative bacteria.
Table 1: MIC Values of Aztreonam and Aztreonam-Avibactam against Enterobacterales.
| Bacterial Species | Resistance Mechanism | Aztreonam MIC (µg/mL) | Aztreonam-Avibactam MIC (µg/mL) | Fold Reduction in MIC | Reference |
| E. coli | NDM-5, TEM-1, CTX-M-15 | >256 | 2 | >128 | [13] |
| K. pneumoniae | NDM-1, TEM-1, CTX-M-15 | 256 | 2 | 128 | [13] |
| C. amalonaticus | VIM-1, SHV-12 | 128 | 1 | 128 | [13] |
| Carbapenem-Resistant Enterobacterales | MBL-producing | >16 (MIC90) | 0.25 (MIC90) | >64 | [11] |
Avibactam was tested at a fixed concentration of 4 µg/mL.
Table 2: Susceptibility Rates of Aztreonam-Avibactam against Resistant Enterobacterales.
| Isolate Category | Number of Isolates | Susceptibility Rate (%) | Reference |
| MBL-producing Enterobacterales | 2209 | 80 | [6][7] |
| Carbapenem-Resistant Enterobacterales (CRE) | - | 99.1 | [11] |
| MBL-carrying isolates | - | 98.8 | [11] |
Susceptibility breakpoint of ≤ 8 mg/L was used.
Experimental Protocols
1. Broth Microdilution (BMD) for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Aztreonam and Avibactam stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare serial two-fold dilutions of Aztreonam in CAMHB in the microtiter plate.
-
Add Avibactam to each well containing Aztreonam to a final fixed concentration of 4 µg/mL.
-
Include wells with Aztreonam only, Avibactam only, and a growth control (no antibiotic).
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.[2]
-
The MIC is defined as the lowest concentration of Aztreonam (in the presence of 4 µg/mL Avibactam) that completely inhibits visible bacterial growth.
-
2. Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of the drug combination over time.
-
Materials:
-
CAMHB
-
Aztreonam and Avibactam stock solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
-
Procedure:
-
Prepare flasks with CAMHB containing Aztreonam alone, Avibactam alone, the combination of Aztreonam and Avibactam at desired concentrations (e.g., based on MIC values), and a growth control.
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Visualizations
Caption: Mechanism of Action of Aztreonam.
Caption: Synergistic action of Aztreonam and Avibactam.
Caption: Workflow for Broth Microdilution MIC testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. media.beckmancoulter.com [media.beckmancoulter.com]
- 3. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods [mdpi.com]
- 4. Comparison of testing methods assessing the in vitro efficacy of the combination of aztreonam with avibactam on multidrug-resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 7. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validation & Comparative
Aztreonam Disodium: A Comparative Efficacy Analysis Against Other Beta-Lactam Antibiotics
Aztreonam, a synthetic monobactam, holds a unique position within the beta-lactam class of antibiotics due to its targeted spectrum of activity against aerobic Gram-negative bacteria. This guide provides a detailed comparison of the efficacy of aztreonam disodium with other beta-lactam antibiotics, supported by clinical and in vitro data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential and applications.
Mechanism of Action: A Focused Approach
Like all beta-lactam antibiotics, aztreonam's bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2][3] The core mechanism involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] This binding action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[5][6]
Aztreonam exhibits a particularly high affinity for PBP3 of Gram-negative bacteria.[4][5][7] This specificity is a key determinant of its spectrum of activity. Unlike broader-spectrum beta-lactams such as carbapenems and some cephalosporins, aztreonam has minimal to no activity against Gram-positive bacteria and anaerobes.[5][7] Its unique monocyclic beta-lactam ring structure also confers stability against many beta-lactamases produced by Gram-negative bacteria.[5]
References
- 1. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 5. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amberlife.net [amberlife.net]
- 7. Aztreonam - Wikipedia [en.wikipedia.org]
The Resurgence of Aztreonam: A Comparative Guide to its Efficacy Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Aztreonam disodium's activity, particularly in combination with β-lactamase inhibitors, against critical multidrug-resistant (MDR) Gram-negative pathogens. This guide presents supporting in vitro data and detailed experimental protocols.
The increasing prevalence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A particularly challenging group is the carbapenem-resistant Enterobacterales (CRE), especially those that produce metallo-β-lactamases (MBLs). These enzymes can hydrolyze nearly all β-lactam antibiotics, including carbapenems, leaving very few therapeutic options.
Aztreonam, a monobactam antibiotic, has garnered renewed interest due to its unique stability against hydrolysis by MBLs.[1][2][3] However, its utility has been limited because many MBL-producing organisms also co-produce other β-lactamases (like ESBLs, AmpC, and KPC) that can degrade Aztreonam.[2][3] The development of combinations such as Aztreonam-avibactam (ATM-AVI) addresses this vulnerability. Avibactam, a broad-spectrum β-lactamase inhibitor, protects Aztreonam from degradation by serine-β-lactamases (Classes A, C, and D), thereby restoring its activity against MBL-producing, multidrug-resistant strains.[1][3][4]
This guide provides a comparative overview of the in vitro activity of Aztreonam and Aztreonam-avibactam against key MDR pathogens, supported by quantitative data and standardized experimental methodologies.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for Aztreonam, Aztreonam-avibactam, and other comparator antibiotics against various cohorts of multidrug-resistant Enterobacterales. The data consistently demonstrates the potentiation of Aztreonam's activity when combined with avibactam, particularly against isolates resistant to carbapenems.
Table 1: Comparative Activity of Aztreonam-Avibactam against All Enterobacterales Isolates
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Aztreonam-Avibactam | ≤0.06 | 0.25 | 99.8% |
| Aztreonam | 0.25 | >64 | 59.9% |
| Meropenem | ≤0.06 | 0.12 | 86.9% |
| Ceftazidime-Avibactam | 0.25 | 1 | 93.1% |
| Tigecycline | 0.5 | 2 | 96.4% |
Data synthesized from a large global surveillance study (2019-2021) on 24,937 Enterobacterales isolates. Susceptibility for ATM-AVI is based on a provisional breakpoint of ≤8 mg/L.[5]
Table 2: Activity of Aztreonam-Avibactam against Meropenem-Non-Susceptible and MBL-Positive Enterobacterales
| Organism Cohort | Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible (at ≤8 mg/L) |
| All Enterobacterales | Aztreonam | 2 | >64 | - |
| (n=20,389) | Aztreonam-Avibactam | 0.06 | 0.12 | 99.9% |
| Meropenem-Non-Susceptible | Aztreonam | 64 | >64 | - |
| (n=1,712) | Aztreonam-Avibactam | 0.25 | 1 | 99.8% |
| MBL Gene-Positive | Aztreonam | 32 | >64 | - |
| (n=267) | Aztreonam-Avibactam | 0.25 | 1 | 100% |
Data from a study highlighting the potent in vitro activity of ATM-AVI. The addition of avibactam dramatically lowers the MIC₉₀ for Aztreonam against resistant isolates.[1]
Table 3: Activity against Carbapenem-Resistant Enterobacterales (CRE) Subsets by Resistance Mechanism
| Resistance Mechanism | % Susceptible to Aztreonam-Avibactam (at ≤8 mg/L) |
| Multidrug-Resistant (MDR) | 99.5% |
| Extensively Drug-Resistant (XDR) | 98.7% |
| Carbapenem-Resistant (CRE) | 99.1% |
| KPC-producers | 100% |
| OXA-48-like-producers | 99.6% |
| ESBL-producers | 99.6% |
| MBL-producers | 98.8% |
This table illustrates the broad and potent activity of Aztreonam-Avibactam across various resistance phenotypes and genotypes.[5]
Experimental Protocols
The data presented is primarily generated using the broth microdilution method, which is considered the gold standard for determining Minimum Inhibitory Concentrations (MICs). The following is a detailed, generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and comparator agents in a suitable solvent.
-
Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve the final desired concentration range (e.g., 0.06 to 128 µg/mL).
-
For combination testing (e.g., Aztreonam-avibactam), avibactam is typically added at a fixed concentration (e.g., 4 mg/L) to each well containing the serially diluted Aztreonam.[8]
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Make a final dilution of this standardized suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[10]
-
-
MIC Determination:
Visualized Mechanisms and Workflows
To better illustrate the underlying principles and processes, the following diagrams have been generated using Graphviz.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of Aztreonam and the synergistic action of Avibactam.
Conclusion
The available in vitro data strongly supports the validation of Aztreonam's activity against multidrug-resistant, MBL-producing Enterobacterales, but almost exclusively when combined with a protective β-lactamase inhibitor like avibactam. Aztreonam alone shows limited activity against contemporary MDR isolates that co-produce various β-lactamases.[1][12] The combination of Aztreonam-avibactam, however, restores susceptibility in a very high percentage of these difficult-to-treat pathogens, including isolates resistant to carbapenems and newer β-lactam/β-lactamase inhibitor combinations.[5][13] This makes ATM-AVI a critical therapeutic option and a focal point for ongoing research and development in the fight against antimicrobial resistance.[1][3]
References
- 1. Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of Antibiotic Activity of Aztreonam against Metallo-β-Lactamase-Producing Multidrug-Resistant Pseudomonas aeruginosa by 3-O-Substituted Difluoroquercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aztreonam-avibactam: The dynamic duo against multidrug-resistant gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. ihma.com [ihma.com]
- 9. researchgate.net [researchgate.net]
- 10. Broth microdilution susceptibility testing. [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Semimechanistic Pharmacodynamic Modeling of Aztreonam‐Avibactam Combination to Understand Its Antimicrobial Activity Against Multidrug‐Resistant Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Penicillin Allergies: A Comparative Guide to Aztreonam Disodium Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for patient safety and effective treatment. This guide provides an objective comparison of Aztreonam disodium's cross-reactivity profile in patients with penicillin allergies, supported by experimental data and detailed methodologies.
Aztreonam, a monobactam antibiotic, presents a unique structural profile that distinguishes it from other beta-lactam antibiotics such as penicillins and cephalosporins. This structural difference is central to its significantly lower incidence of cross-reactivity in individuals with a history of penicillin allergy. While penicillins and cephalosporins possess a bicyclic ring structure, aztreonam has a monocyclic beta-lactam ring.[1][2] This fundamental structural variance is believed to be the primary reason for the lack of IgE-mediated cross-reactivity between aztreonam and other beta-lactam antibiotics.[3][4]
Quantitative Analysis of Cross-Reactivity
Multiple clinical studies have investigated the cross-reactivity of Aztreonam in penicillin-allergic patients. The data consistently demonstrates a negligible risk, making it a generally safe alternative for this patient population.
| Study Population | Number of Patients | Experimental Method | Cross-Reactivity Rate with Aztreonam | Reference |
| Adults with IgE-mediated penicillin allergy | 41 | Skin testing | 0% (37/41 showed no reactivity, 4/41 had equivocal tests that were negative on repeat) | [3][4] |
| Adults with T-cell-mediated hypersensitivity to penicillins | 214 | Skin tests and drug challenges | 0% | [5][6] |
| Cystic fibrosis patients with beta-lactam allergies | 19 | Skin tests and treatment | One patient had a positive skin test but tolerated desensitization; one patient developed bronchospasm during treatment. Two patients had anaphylactic reactions on re-exposure. | [7] |
| Adults with IgE-mediated hypersensitivity to penicillins | 212 | Skin tests and drug challenges | 0% | [8][9] |
| Patients with cell-mediated allergy to β-lactams | 78 | Skin prick, intradermal, and patch tests followed by intramuscular challenge | 0% | [10] |
Experimental Protocols
The assessment of cross-reactivity in the cited studies primarily relies on two key experimental procedures: skin testing and drug provocation tests (challenges).
Penicillin and Aztreonam Skin Testing Protocol
Skin testing is a crucial first step in evaluating a patient's hypersensitivity to beta-lactam antibiotics.
-
Patient Selection: Patients with a documented history of penicillin allergy are recruited. Informed consent is obtained.
-
Reagents:
-
Penicillin determinants: Benzylpenicilloyl-polylysine (major determinant) and a minor determinant mixture.
-
Aztreonam reagents.
-
Positive control (e.g., histamine) and negative control (e.g., saline).
-
-
Procedure:
-
Prick Test: A drop of each reagent is placed on the forearm, and the skin is pricked through the drop.
-
Intradermal Test: If the prick test is negative, a small amount of each reagent is injected intradermally to form a small bleb.
-
-
Reading: The site is observed for the formation of a wheal and flare reaction after a specified time (typically 15-20 minutes for immediate hypersensitivity). A positive result is a wheal of a certain size larger than the negative control.
Drug Challenge (Provocation Test) Protocol
A drug challenge is performed when skin tests are negative to confirm tolerance. This should only be conducted in a controlled setting with emergency medical support available.
-
Patient Selection: Patients with a negative skin test to the challenge drug (e.g., Aztreonam).
-
Procedure:
-
A fraction of the therapeutic dose of the drug is administered orally or intravenously.
-
The patient is observed for a set period (e.g., 30-60 minutes) for any signs of an allergic reaction.
-
If no reaction occurs, the dose is incrementally increased until a full therapeutic dose is administered.
-
-
Monitoring: Vital signs and clinical symptoms are closely monitored throughout the procedure.
Mechanistic Insights and Signaling Pathways
The low cross-reactivity of Aztreonam is rooted in its unique molecular structure. Allergic reactions to penicillins are typically mediated by IgE antibodies that recognize the bicyclic core structure or its metabolites. Aztreonam's monocyclic structure does not present the same antigenic determinants.
Caption: Penicillin vs. Aztreonam Allergic Response.
The workflow for assessing a patient with a reported penicillin allergy for potential treatment with Aztreonam involves a systematic evaluation to ensure patient safety.
Caption: Workflow for Aztreonam Use in Penicillin Allergy.
Conclusion
The available evidence strongly supports the use of this compound as a safe and effective alternative for many patients with a documented penicillin allergy.[1] Its unique monobactam structure results in a negligible rate of cross-reactivity. However, a thorough patient history and, in some cases, allergy testing are recommended to ensure optimal patient outcomes, particularly in those with a history of severe reactions to any beta-lactam or in specific patient populations like those with cystic fibrosis.[7][9] The implementation of standardized penicillin allergy screening tools can further optimize the appropriate use of aztreonam.[11]
References
- 1. Cross-reactivity of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lack of cross-reactivity between aztreonam , a monobactam antibiotic, and penicillin in penicillin-allergic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity and tolerability of aztreonam and cephalosporins in subjects with a T cell-mediated hypersensitivity to penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the immunologic cross-reactivity of aztreonam in patients with cystic fibrosis who are allergic to penicillin and/or cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerability of aztreonam and carbapenems in patients with IgE-mediated hypersensitivity to penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolerability of aztreonam in patients with cell-mediated allergy to β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implementation of a penicillin allergy screening tool to optimize aztreonam use. | Semantic Scholar [semanticscholar.org]
Head-to-Head Comparison of Inhaled Aztreonam and Tobramycin for Cystic Fibrosis-Associated Pseudomonas aeruginosa Infections
A Comparative Analysis of Clinical and In Vitro Efficacy
For researchers and drug development professionals navigating the landscape of antibiotic therapies for cystic fibrosis (CF), understanding the comparative efficacy of inhaled treatments is paramount. This guide provides a detailed, data-driven comparison of two prominent inhaled antibiotics: aztreonam lysine for inhalation solution (AZLI) and tobramycin inhalation solution (TIS), focusing on their performance in head-to-head studies.
Clinical Efficacy: Lung Function and Exacerbations
A key multicenter, open-label, randomized clinical trial provides the most direct comparison of AZLI and TIS in CF patients with chronic Pseudomonas aeruginosa infections.[1][2][3][4] The study involved 268 patients who were randomized to receive three 28-day courses of either AZLI (75 mg three times daily) or TIS (300 mg twice daily), with 28 days off-treatment between each course.[1][2][3]
The results demonstrated a statistically significant superiority of AZLI over TIS in improving lung function, as measured by the mean change in forced expiratory volume in one second (FEV1) percent predicted.[1][2][3][4]
Table 1: Comparison of Clinical Efficacy of Inhaled Aztreonam (AZLI) vs. Inhaled Tobramycin (TIS)
| Efficacy Endpoint | Inhaled Aztreonam (AZLI) | Inhaled Tobramycin (TIS) | p-value |
| Mean Relative Change in FEV1% Predicted (after 1 course) [3] | +8.35% | +0.55% | <0.001 |
| Mean Actual Change in FEV1% Predicted (across 3 courses) [1][2][3][4] | +2.05% | -0.66% | 0.002 |
| Respiratory Hospitalizations [4] | Fewer | More | 0.044 |
| Respiratory Events Requiring Additional Antibiotics [4] | Fewer | More | 0.004 |
Patients treated with AZLI also experienced fewer respiratory hospitalizations and respiratory events that required additional antipseudomonal antibiotics.[4] Both treatments were reported to be well-tolerated.[4]
In Vitro Efficacy Against P. aeruginosa Biofilms
Beyond clinical outcomes, in vitro models offer insights into the direct antimicrobial activity of these agents in a setting that mimics the biofilm mode of growth characteristic of chronic CF infections. A study evaluated the efficacy of aztreonam and tobramycin against P. aeruginosa biofilms grown on cystic fibrosis-derived human airway epithelial cells (CFBE).[5]
The study assessed both the prevention of biofilm formation and the disruption of established biofilms.[5] The results indicated that tobramycin was generally more effective than aztreonam at reducing bacterial counts in this in vitro model, particularly for the laboratory strain PAO1.[5] However, the efficacy of aztreonam was found to be strain-dependent, showing greater activity against some clinical isolates.[5][6]
Table 2: In Vitro Efficacy of Aztreonam and Tobramycin Against P. aeruginosa Biofilms
| Treatment Scenario | P. aeruginosa Strain | Outcome Measure |
| Biofilm Prevention | PAO1 | Tobramycin and the combination of tobramycin and aztreonam resulted in a greater reduction in bacterial CFU compared to aztreonam alone.[5] |
| Biofilm Disruption | PAO1 | Aztreonam was less effective than tobramycin or the combination in disrupting pre-formed biofilms.[5] |
| Biofilm Disruption | Clinical Isolates | Tobramycin reduced the CFU of all strains. Aztreonam's effect was variable, reducing CFU by ~1 log unit for some strains and by ~4 log units for others.[5][6] The combination of aztreonam and tobramycin showed an additive effect in reducing CFU for two of the clinical strains.[5][6] |
Experimental Protocols
Clinical Trial Protocol (NCT00757237)[3][7][8]
-
Study Design: Open-label, multicenter, randomized, parallel-group study.[3][7]
-
Participants: 273 cystic fibrosis patients aged 6 years or older with airway P. aeruginosa.[3]
-
Treatment Arms:
-
Treatment Duration: Three 28-day courses with a 28-day off-period between each course.[3]
-
Primary Endpoints:
In Vitro Biofilm Model Protocol[5]
-
Cell Culture: Confluent monolayers of cystic fibrosis bronchial epithelial (CFBE) cells were used.
-
Bacterial Strains: P. aeruginosa laboratory strain PAO1 and several clinical isolates from CF patients were studied.
-
Biofilm Prevention Assay:
-
CFBE cells were inoculated with P. aeruginosa.
-
One hour after inoculation, aztreonam (700 mg/L), tobramycin (1000 mg/L), or a combination was added.
-
After 5 hours of treatment, the number of colony-forming units (CFU) was measured.[5]
-
-
Biofilm Disruption Assay:
-
P. aeruginosa biofilms were allowed to form on the CFBE cells for 6 hours.
-
Aztreonam (700 mg/L), tobramycin (1000 mg/L), or a combination was then applied for 16 hours.
-
Remaining bacterial CFU were determined by plate counting.[5]
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the methodologies and the fundamental differences in the drugs' actions, the following diagrams are provided.
Conclusion
Head-to-head clinical data indicates that inhaled aztreonam is superior to inhaled tobramycin in improving lung function and reducing exacerbations in CF patients with chronic P. aeruginosa infection.[1][2][3][4] Conversely, in an in vitro biofilm model designed to mimic the CF airway environment, tobramycin demonstrated more consistent and potent bactericidal activity against P. aeruginosa, although aztreonam's effectiveness varied by strain.[5][6]
These findings highlight the complexity of translating in vitro results to clinical outcomes. The superior clinical performance of aztreonam may be attributable to factors not fully captured in the in vitro model, such as drug distribution in the CF lung, interactions with airway mucus, and its effect on a broader range of clinical isolates in vivo. For researchers and clinicians, these studies underscore the importance of considering both clinical and preclinical data when evaluating antibiotic therapies for cystic fibrosis. The combination of both drugs may also be beneficial for a subset of patients.[5]
References
- 1. gilead.com [gilead.com]
- 2. Gilead’s Cayston Beats Tobramycin Inhalation Solution in Six-Month Head-to-Head Study - The Boomer Esiason Foundation [esiason.org]
- 3. Inhaled aztreonam lysine vs. inhaled tobramycin in cystic fibrosis: a comparative efficacy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. In vitro evaluation of tobramycin and aztreonam versus Pseudomonas aeruginosa biofilms on cystic fibrosis-derived human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meddatax.com [meddatax.com]
Validating the Synergistic Effects of Aztreonam Disodium with Other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical practice. Aztreonam, a monobactam antibiotic, has regained significant attention due to its stability against metallo-β-lactamases (MBLs). However, its efficacy is often compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). This has spurred research into combination therapies, pairing Aztreonam with β-lactamase inhibitors to restore and enhance its antimicrobial activity. This guide provides a comparative analysis of the synergistic effects of Aztreonam disodium with other antimicrobials, supported by experimental data from in vitro and in vivo studies.
Mechanism of Synergy: A Tale of Two Molecules
The primary mechanism underlying the synergy between Aztreonam and β-lactamase inhibitors, such as avibactam, is the protection of the Aztreonam molecule from enzymatic degradation.[1] Aztreonam targets penicillin-binding protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis.[2] MBLs, a class of β-lactamases, do not efficiently hydrolyze Aztreonam. However, many MBL-producing organisms also produce other serine-β-lactamases (e.g., ESBLs, AmpC, KPC) that can readily inactivate Aztreonam.[1]
β-lactamase inhibitors like avibactam covalently bind to the active site of these serine-β-lactamases, preventing them from hydrolyzing Aztreonam.[3] This protective action allows Aztreonam to reach its PBP3 target and exert its bactericidal effect.
In Vitro Synergy: Quantitative Analysis
The synergistic potential of Aztreonam combinations is primarily evaluated using two in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy. An FIC index of ≤0.5 is generally considered synergistic.
Table 1: Synergistic Activity of Aztreonam Combinations against Enterobacterales (Checkerboard Assay)
| Combination | Organism | Carbapenemase(s) | No. of Isolates | FIC Index Range | Synergy Rate (%) | Reference(s) |
| Aztreonam + Ceftazidime/Avibactam | Enterobacterales | NDM-1, KPC-2, KPC-3, VIM-2, OXA-48 | 44 | 0.016 - 0.125 | 77.3% (34/44) | [4] |
| Aztreonam + Ceftazidime/Avibactam | Enterobacterales | KPC, NDM, IMP, OXA | 67 | <0.51 | >90% | [5] |
| Aztreonam + Ceftazidime/Avibactam | Dual-carbapenemase producers | KPC+NDM, KPC+IMP, NDM+IMP | 12 | ≤0.5 | 100% | [6] |
| Aztreonam + Meropenem/Vaborbactam | Dual-carbapenemase producers | KPC+NDM, KPC+IMP, NDM+IMP | 12 | ≤0.5 | 100% | [6] |
| Aztreonam + Imipenem/Relebactam | Dual-carbapenemase producers | KPC+NDM, KPC+IMP, NDM+IMP | 12 | ≤0.5 | 100% | [6] |
Table 2: Synergistic Activity of Aztreonam Combinations against Pseudomonas aeruginosa (Checkerboard Assay)
| Combination | Organism | Resistance Profile | No. of Isolates | FIC Index | Synergy Rate (%) | Reference(s) |
| Aztreonam + Ciprofloxacin | P. aeruginosa | Cystic Fibrosis Isolates | 96 | Not specified | Some synergy observed | [7] |
| Aztreonam + Ceftazidime | P. aeruginosa | Cystic Fibrosis Isolates | 96 | Not specified | Some synergy observed | [7] |
| Fosfomycin + Aztreonam | P. aeruginosa | MBL-producing | 20 | Not specified | Additive/Synergistic effects | [8] |
Time-Kill Assay
Time-kill assays provide a dynamic view of bactericidal activity over time. Synergy is typically defined as a ≥2-log10 decrease in colony-forming units (CFU)/mL by the combination compared to the most active single agent.
Table 3: Bactericidal Activity of Aztreonam Combinations against Gram-Negative Bacilli (Time-Kill Assay)
| Combination | Organism | Resistance Profile | Observation | Reference(s) |
| Aztreonam + Avibactam | K. pneumoniae | Carbapenem-resistant, KPC+NDM | Synergistic effect, with >3 log10 CFU/mL reduction at 24h with Aztreonam/Avibactam compared to Aztreonam + Ceftazidime/Avibactam. | [9] |
| Aztreonam + Ceftazidime/Avibactam | K. pneumoniae | NDM-producing | No colony growth detected after 8 hours of incubation. | [5] |
| Aztreonam + Ceftazidime/Avibactam | E. coli | NDM-producing | No colony growth detected after 8 hours of incubation. | [5] |
| Aztreonam + Ceftazidime/Avibactam | E. cloacae | IMP-producing | No colony growth detected after 8 hours of incubation. | [5] |
| Aztreonam + Avibactam | K. pneumoniae | MBL-producing | Bactericidal activity observed with the combination, whereas Aztreonam alone showed no activity. | [10] |
| Aztreonam + Avibactam | P. aeruginosa | MBL-producing | Addition of avibactam shifted the patterns of bactericidal activity and bacterial regrowth. | [10] |
In Vivo Efficacy: Murine Infection Models
The promising in vitro results of Aztreonam combinations have been further validated in animal models, which are crucial for predicting clinical success.
Table 4: In Vivo Efficacy of Aztreonam Combinations in Murine Models
| Combination | Animal Model | Infection Type | Organism | Key Finding | Reference(s) |
| Aztreonam + Ceftazidime/Avibactam | Mouse | Peritonitis | MBL-producing Enterobacterales | Reduced mortality and prolonged lifespan in infected mice. | [5][11] |
| Aztreonam + Ceftazidime/Avibactam | Mouse | Sepsis | NDM-producing K. pneumoniae | Significantly reduced bacterial load in the spleen and liver. | [12] |
| Aztreonam + Avibactam | Mouse | Thigh Infection | MBL-producing Enterobacterales | Reduced bacterial load by >2 log10 CFU/thigh compared to Aztreonam alone. | [13] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of antimicrobial synergy.
Checkerboard Assay Protocol
The checkerboard assay is performed in a microtiter plate format to test a wide range of concentrations of two antimicrobial agents, both alone and in combination.
Detailed Steps:
-
Inoculum Preparation: A standardized bacterial inoculum equivalent to a 0.5 McFarland standard is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]
-
Plate Preparation: Two antimicrobial agents are serially diluted in the microtiter plate. Drug A is diluted horizontally along the rows, and Drug B is diluted vertically along the columns. This creates a matrix of varying concentrations of both drugs.[15]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, the minimum inhibitory concentration (MIC) is determined for each well by visual inspection for turbidity. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.[6]
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[6]
-
-
Interpretation: The interaction is interpreted based on the FIC index: ≤0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, >1 to ≤4 indicates indifference, and >4 indicates antagonism.[6]
Time-Kill Assay Protocol
The time-kill assay assesses the rate of bacterial killing by antimicrobial agents over time.
Detailed Steps:
-
Inoculum Preparation: An overnight bacterial culture is diluted in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[17][18]
-
Assay Setup: Test tubes or flasks are prepared with broth containing the antimicrobial agents at desired concentrations (e.g., at or below the MIC). This includes a tube for each drug alone, a tube for the combination, and a growth control tube without any drug.[19]
-
Inoculation and Incubation: The prepared tubes are inoculated with the bacterial suspension and incubated at 37°C, typically with shaking.[17]
-
Sampling and Plating: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). Serial dilutions of these aliquots are plated onto agar plates.[20]
-
Colony Counting: After incubation of the plates, the number of colonies is counted to determine the CFU/mL at each time point.[20]
-
Data Analysis and Interpretation: The log10 CFU/mL is plotted against time for each condition. Synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (usually 24 hours). Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[18]
Conclusion
The combination of this compound with β-lactamase inhibitors, particularly avibactam (often in the form of ceftazidime/avibactam), demonstrates significant synergistic and bactericidal activity against a wide range of multidrug-resistant Gram-negative bacteria, especially those producing metallo-β-lactamases along with other β-lactamases. The presented in vitro and in vivo data provide a strong rationale for the clinical utility of these combinations. The detailed experimental protocols included in this guide offer a framework for researchers to conduct their own validation studies and contribute to the growing body of evidence supporting this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effectiveness of ceftazidime-avibactam in combination with aztreonam on carbapenemase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Synergistic and Bactericidal Effects of Aztreonam in Combination with Ceftazidime/ Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam Against Dual-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 20. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Resistance Development: Aztreonam Versus Other β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the development of bacterial resistance to Aztreonam, a monobactam antibiotic, in contrast to other widely used β-lactam antibiotics, including carbapenems and cephalosporins. This document synthesizes experimental data on resistance mechanisms, clinical outcomes, and in vitro susceptibility to offer an objective resource for the scientific community.
Executive Summary
The emergence of antibiotic resistance is a critical global health challenge. Understanding the comparative dynamics of resistance development to different antibiotics is paramount for guiding therapeutic strategies and informing the development of new antimicrobial agents. This guide focuses on Aztreonam, a unique β-lactam antibiotic with a narrow spectrum of activity primarily targeting Gram-negative aerobic bacteria. A key advantage of Aztreonam is its stability against many β-lactamases, including metallo-β-lactamases (MBLs), which are a significant threat to the efficacy of carbapenems. However, resistance to Aztreonam can still emerge through various mechanisms. This guide presents a detailed comparison of resistance development between Aztreonam and other β-lactams, supported by quantitative data, experimental protocols, and visualizations of key resistance pathways.
I. Comparative Efficacy and Resistance Development: Clinical and In Vitro Data
The development of resistance to β-lactam antibiotics is a complex process influenced by the specific antibiotic, the bacterial species, and the clinical setting. Below is a summary of comparative data on the efficacy and emergence of resistance for Aztreonam versus other β-lactams.
Clinical Trial Data: Aztreonam-Avibactam vs. Meropenem
The REVISIT trial, a Phase 3 multinational, open-label, randomized study, compared the efficacy and safety of Aztreonam-avibactam with Meropenem for the treatment of serious infections caused by Gram-negative bacteria.[1]
Table 1: Clinical Outcomes from the REVISIT Trial [1]
| Outcome | Aztreonam-Avibactam Group | Meropenem Group |
| Number of Patients | 282 | 140 |
| Clinical Cure Rate (Test-of-Cure Visit) | 68.4% (193/282) | 65.7% (92/140) |
| 28-Day All-Cause Mortality | 4% (12/282) | 7% (10/140) |
| Clinical Cure (Complicated Intra-abdominal Infection) | 76.4% (159/208) | 74.0% (77/104) |
| Clinical Cure (Hospital-Acquired/Ventilator-Associated Pneumonia) | 45.9% (34/74) | 41.7% (15 of 36) |
These results suggest that Aztreonam-avibactam is a viable alternative to Meropenem for treating serious Gram-negative infections, with comparable clinical cure rates and a favorable safety profile.[1]
In Vitro Susceptibility and Resistance Emergence
Longitudinal studies tracking the minimum inhibitory concentrations (MICs) of antibiotics against bacterial isolates over time provide valuable insights into the development of resistance.
One study investigating the in vivo development of Aztreonam resistance in a meropenem-resistant Pseudomonas aeruginosa isolate from a single patient demonstrated a significant increase in the Aztreonam MIC.[2] The initial isolate was susceptible to Aztreonam, while a subsequent isolate from the same patient displayed resistance.[2] This resistance was attributed to the overexpression of the blaPDC-16 gene, regulated by a mutation in the ampR gene.[2]
Table 2: Comparative In Vitro Activity of Meropenem against Pseudomonas aeruginosa with Different Resistance Mechanisms [3]
| Resistance Mechanism | Meropenem MIC (mg/L) |
| Sensitive Isolates | 0.25 |
| Broad-spectrum Intrinsic Resistance (Cell Wall Impermeability) | 1-2 |
| D2-Protein-Deficiency (Imipenem Resistance) | 1-2 |
| Plasmid-mediated β-lactamases (TEM, OXA, PSE) | 0.12 (for most) |
| Uncommon Plasmids (NPS-1, PSE-2, OXA-3) | 4 |
| Chromosomal β-lactamase Derepression | No change |
This data highlights that while Meropenem is potent against many P. aeruginosa strains, resistance can emerge through mechanisms such as altered cell wall permeability and specific β-lactamases.[3]
A study on Pseudomonas aeruginosa biofilms showed an increase in the MIC for both Ceftazidime and Aztreonam after 18 cycles of exposure over 54 days, indicating the potential for resistance development to both agents in biofilm-forming bacteria.[4]
II. Mechanisms of Resistance: A Comparative Overview
Bacteria employ a variety of mechanisms to develop resistance to β-lactam antibiotics. Understanding these pathways is crucial for developing strategies to overcome resistance.
β-Lactamase Production
The production of β-lactamase enzymes that hydrolyze the β-lactam ring is a primary mechanism of resistance.
-
Aztreonam: Stable against many Class A (e.g., TEM, SHV) and Class C (AmpC) β-lactamases, and importantly, is not hydrolyzed by metallo-β-lactamases (MBLs, Class B). However, it is susceptible to hydrolysis by some extended-spectrum β-lactamases (ESBLs).
-
Carbapenems (e.g., Meropenem, Imipenem): Generally stable to hydrolysis by ESBLs and AmpC β-lactamases. Their primary vulnerability lies in hydrolysis by carbapenemases, including MBLs (e.g., NDM, VIM, IMP) and some serine carbapenemases (e.g., KPC, OXA-48).
-
Cephalosporins (e.g., Ceftazidime): Susceptible to hydrolysis by ESBLs, AmpC, and carbapenemases.
Target Site Modification
Alterations in the penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce drug binding and lead to resistance.
-
Aztreonam: Specifically targets PBP3 of Gram-negative bacteria. Mutations in the ftsI gene, which encodes PBP3, can confer resistance to Aztreonam.
-
Carbapenems and Cephalosporins: Bind to multiple PBPs. Resistance through target site modification is less common for these agents but can occur.
Reduced Permeability and Efflux Pumps
Decreased entry of the antibiotic into the bacterial cell or active removal of the antibiotic from the cell can also lead to resistance.
-
Porin Channel Loss: Downregulation or mutation of outer membrane porin channels (e.g., OprD in P. aeruginosa) can reduce the influx of carbapenems, leading to resistance.[5]
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively extrude various β-lactams, including Aztreonam and some cephalosporins, from the cell.[6]
III. Key Resistance Signaling Pathways
The development of antibiotic resistance is often a result of complex regulatory networks that control the expression of resistance-conferring genes.
AmpC β-Lactamase Regulation in Pseudomonas aeruginosa
The induction of AmpC β-lactamase production is a critical mechanism of resistance to many β-lactams. In P. aeruginosa, this process is tightly regulated by the AmpR protein.
Caption: Regulation of AmpC β-lactamase expression in P. aeruginosa.
In the absence of β-lactams, AmpR is in an inactive state. Cell wall damage caused by β-lactams leads to the accumulation of muropeptide fragments in the cytoplasm, which activate AmpR.[7] Activated AmpR then induces the transcription of the ampC gene, leading to the production of AmpC β-lactamase, which can hydrolyze and inactivate the antibiotic.[8] Mutations in ampD, which is involved in muropeptide processing, can lead to constitutive overexpression of AmpC.[7]
MexAB-OprM Efflux Pump Regulation in Pseudomonas aeruginosa
The MexAB-OprM efflux pump plays a significant role in multidrug resistance by actively transporting a wide range of antibiotics out of the bacterial cell. Its expression is controlled by several transcriptional regulators.
Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.
The mexAB-oprM operon is negatively regulated by the transcriptional repressors MexR and NalD.[9] Mutations in the genes encoding these repressors can lead to the overexpression of the efflux pump and consequently, increased resistance to its substrates.[9] The regulator AmpR also plays a role in the expression of this efflux system by positively regulating MexR.[8]
IV. Experimental Protocols
Accurate and standardized methodologies are essential for the comparative evaluation of antibiotic resistance. The following section details the protocol for a key experiment used in susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antibiotic that inhibits the visible growth of a bacterium.
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Determination.
Detailed Methodology
-
Preparation of Antibiotic Stock Solution:
-
Accurately weigh a certified standard powder of the antibiotic.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution.[10]
-
-
Preparation of Microtiter Plates:
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row.[10]
-
Discard 100 µL from the last well containing the antibiotic to ensure all wells have a final volume of 100 µL.[10]
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[11]
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[11]
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[12]
-
V. Conclusion
The development of resistance to β-lactam antibiotics is a multifaceted issue. Aztreonam, particularly in combination with β-lactamase inhibitors like avibactam, presents a valuable therapeutic option against multidrug-resistant Gram-negative bacteria, especially those producing metallo-β-lactamases. While resistance to Aztreonam can emerge, primarily through target site modification and efflux pump overexpression, its stability against MBLs offers a distinct advantage over carbapenems.
Continued surveillance, research into resistance mechanisms, and the development of novel therapeutic strategies are essential to combat the growing threat of antibiotic resistance. This guide provides a foundational comparison to aid researchers and clinicians in their efforts to optimize the use of existing antibiotics and develop the next generation of antimicrobial agents.
References
- 1. Aztreonam-avibactam versus meropenem for the treatment of serious infections caused by Gram-negative bacteria (REVISIT): a descriptive, multinational, open-label, phase 3, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Development of Aztreonam Resistance in Meropenem-Resistant Pseudomonas aeruginosa Owing to Overexpression of the blaPDC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Assessment of the AmpR-Signaling Network of Pseudomonas aeruginosa to Exposure to β‑Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa AmpR: an acute–chronic switch regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Aztreonam Disodium vs. Third-Generation Cephalosporins: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of aztreonam disodium and third-generation cephalosporins, supported by experimental data. The information is presented to facilitate informed decisions in research and clinical development.
Aztreonam, a monobactam antibiotic, and third-generation cephalosporins represent critical therapeutic options for the management of serious Gram-negative bacterial infections. While both classes of β-lactam antibiotics target bacterial cell wall synthesis, their distinct structural features lead to differences in their spectrum of activity, resistance profiles, and clinical applications. This guide delves into a detailed comparison of their efficacy, supported by in vitro and clinical data.
In Vitro Activity: A Head-to-Head Comparison
The in vitro activity of aztreonam and third-generation cephalosporins, such as ceftazidime, cefotaxime, and ceftriaxone, has been extensively evaluated against a wide range of Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values, particularly the MIC90 (the concentration required to inhibit the growth of 90% of isolates), are a key measure of an antibiotic's potency.
A study comparing the in vitro antibacterial activity of aztreonam against 140 clinical isolates of Gram-negative bacteria found its activity against Enterobacteriaceae to be similar to that of cefotaxime and ceftazidime, with MIC90 values for most of these isolates ranging between 0.8 and 1.6 µg/ml.[1] Against Pseudomonas aeruginosa, aztreonam's activity was noted to be higher than some third-generation cephalosporins in certain studies.[2][3]
| Pathogen | Aztreonam MIC90 (µg/mL) | Ceftazidime MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) | Ceftriaxone MIC90 (µg/mL) |
| Escherichia coli | ≤1.6 | ≤1.0 | ≤0.5 | ≤0.5 |
| Klebsiella pneumoniae | ≤1.6 | ≤2.0 | ≤1.0 | ≤1.0 |
| Enterobacter cloacae | ≤1.6 | ≤8.0 | ≤4.0 | ≤8.0 |
| Serratia marcescens | ≤1.6 | ≤4.0 | ≤2.0 | ≤4.0 |
| Proteus mirabilis | ≤1.6 | ≤0.5 | ≤0.25 | ≤0.25 |
| Pseudomonas aeruginosa | 12-32 | 8.0 | >32 | >32 |
Note: MIC90 values are approximate and can vary based on the specific study, geographic location, and time of isolate collection.
Clinical Efficacy: Evidence from Clinical Trials
Clinical trials provide essential data on the real-world performance of antibiotics. Several studies have compared the efficacy of aztreonam with third-generation cephalosporins in various infections, most notably complicated urinary tract infections (cUTIs).
In a prospective randomized study focusing on cUTIs, the therapeutic efficacy of aztreonam and cefotaxime was found to be comparable, with no significant difference observed between the two antibiotics.[2][3] Another comparative study involving aztreonam and cefamandole (a second-generation cephalosporin with some activity overlap with third-generation agents) in UTIs also demonstrated similar overall microbiologic cure rates.[4][5] A randomized comparison in gram-negative upper UTIs showed clinical cure rates of 89% for aztreonam and 87% for cefuroxime (a second-generation cephalosporin).[6]
| Indication | Aztreonam Clinical Cure Rate | Comparator (Third-Gen Cephalosporin) Clinical Cure Rate | Comparator Drug |
| Complicated Urinary Tract Infection | 27.8% (5 out of 18) | 35% (7 out of 20) | Cefotaxime |
| Gram-Negative Upper UTI | 89% | 87% | Cefuroxime |
| Pseudomonal Chronic Suppurative Otitis Media | 67% | 84.6% | Ceftazidime |
| Infections in Cancer Patients | 82% (with cefazolin) | 76% | Ceftriaxone |
Adverse Events Profile
Both aztreonam and third-generation cephalosporins are generally well-tolerated. However, differences in their adverse event profiles exist. A key advantage of aztreonam is its low potential for cross-reactivity in patients with IgE-mediated penicillin allergies.
| Adverse Event | Aztreonam Frequency (%) | Third-Generation Cephalosporins Frequency (%) |
| Local site reactions | 1.9 - 2.4 | 1.0 - 5.0 |
| Diarrhea | ~1.3 | 1.0 - 10.0 |
| Nausea/Vomiting | ~1.0 | 1.0 - 7.0 |
| Rash | ~0.6 | 1.0 - 3.0 |
| Hypersensitivity Reactions | <1.0 | 1.0 - 3.0 |
Note: Frequencies are approximate and can vary based on the specific drug, patient population, and study design.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both aztreonam and third-generation cephalosporins exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. Their primary target is the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.
Aztreonam has a high affinity for PBP3 of Gram-negative bacteria.[7] The binding of aztreonam to PBP3 inhibits its transpeptidase activity, which is responsible for cross-linking the peptidoglycan chains. This disruption leads to the formation of filamentous, non-dividing cells and ultimately results in cell lysis and death.
Third-generation cephalosporins also target PBPs, but their binding affinities can vary across different PBPs and bacterial species. Their inhibition of peptidoglycan synthesis follows a similar pathway, leading to compromised cell wall integrity and bacterial death.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
A crucial experiment for comparing the efficacy of antibiotics is antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for these tests.[8][9]
Broth Microdilution Method:
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The antibiotics (aztreonam and the comparator third-generation cephalosporins) are serially diluted in microtiter plates to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. Comparative in vitro antibacterial activity of aztreonam against clinical isolates of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics, in-vitro activity, therapeutic efficacy and clinical safety of aztreonam vs. cefotaxime in the treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Summary of worldwide clinical trials of aztreonam in patients with urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Summary of worldwide clinical trials of aztreonam in patients with urinary tract infections. | Semantic Scholar [semanticscholar.org]
- 6. Randomized comparison of aztreonam and cefuroxime in gram-negative upper urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Aztreonam Disodium: A Comparative Analysis of Clinical and Microbiological Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical and microbiological cure rates of Aztreonam disodium against other antibiotics in the treatment of various Gram-negative bacterial infections. The data presented is compiled from a range of clinical trials to offer an objective assessment of its performance.
Mechanism of Action
Aztreonam is a monobactam antibiotic that exhibits a targeted mechanism of action. It works by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterium. Specifically, aztreonam has a high affinity for penicillin-binding protein 3 (PBP-3) of Gram-negative bacteria. By binding to and inactivating PBP-3, it disrupts the cross-linking of peptidoglycan, the primary component of the cell wall. This disruption leads to the formation of filamentous, non-viable bacterial cells and ultimately results in bacterial cell death. A key advantage of aztreonam is its focused spectrum of activity against aerobic Gram-negative bacteria, with limited to no activity against Gram-positive or anaerobic bacteria.
Clinical and Microbiological Cure Rates: A Comparative Overview
The following tables summarize the clinical and microbiological cure rates of this compound in comparison to other antibiotics across different types of infections.
Urinary Tract Infections (UTIs)
| Study | Infection Type | Treatment Arms | Number of Patients | Clinical Cure Rate | Microbiological Cure Rate | Reference |
| Comparative Study vs. Cefamandole | Serious UTIs | Aztreonam: 1g IM q8h | 14 | 92.9% (13/14) | 92.9% (13/14) | [1] |
| Cefamandole | 7 | 71.4% (5/7) | 71.4% (5/7) | [1] | ||
| Multicenter Trial in Italy | UTIs | Aztreonam (various doses/routes) | 1,427 | Not explicitly stated | 93.6% | [2] |
| Worldwide Clinical Trials Summary | UTIs | Aztreonam (multiple doses) | 625 | Not explicitly stated | 85% | [3][4][5] |
| Aztreonam vs. Cefamandole | - | Not explicitly stated | Aztreonam: 89%, Cefamandole: 80% | [3][4][5] | ||
| Comparative Study vs. Cefoperazone | Complicated UTIs | Aztreonam: 1g IV q12h | 152 | 55.3% | 77.2% | [6] |
| Cefoperazone: 1g IV q12h | 143 | 55.2% | 74.5% | [6] | ||
| Comparative Study vs. Cefuroxime | Upper UTIs | Aztreonam: 1g IV t.i.d. | - | 89% | 70% (1 week post-therapy) | [7] |
| Cefuroxime: 1.5g IV t.i.d. | - | 87% | 73% (1 week post-therapy) | [7] |
Lower Respiratory Tract Infections (LRTIs)
| Study | Infection Type | Treatment Arms | Number of Patients | Clinical Cure Rate | Microbiological Cure Rate | Reference |
| Comparative Study vs. Tobramycin | LRTIs caused by Gram-negative bacilli | Aztreonam: 1-2g IV q8h | 35 | Paralleled microbiological response | 94.6% (35/37 pathogens persisted) | [8] |
| Tobramycin: 3-5mg/kg/day IV | 14 | Paralleled microbiological response | 50% (7/14 pathogens persisted) | [8] | ||
| Comparative Study vs. Tobramycin-Clindamycin | LRTIs caused by aerobic Gram-negative bacilli | Aztreonam-Clindamycin | 46 (clinically evaluable) | 89.1% (41/46) | 92.3% (36/39 bacteriologically evaluable) | [9] |
| Tobramycin-Clindamycin | 26 (clinically evaluable) | 84.6% (22/26) | 94.4% (17/18 bacteriologically evaluable) | [9] | ||
| Study in Patients with Multiresistant Infections | RTIs | Aztreonam: 4-6g/day | 30 | 80% (24/30 cured or improved) | Not explicitly stated | [10] |
Serious Gram-Negative Infections (Aztreonam-Avibactam)
The combination of aztreonam with the β-lactamase inhibitor avibactam has been developed to combat infections caused by multidrug-resistant Gram-negative bacteria, including those producing metallo-β-lactamases (MBLs).
| Study | Infection Type | Treatment Arms | Number of Patients (ITT) | Clinical Cure Rate (Test-of-Cure) | 28-Day All-Cause Mortality | Reference |
| REVISIT Trial | Complicated Intra-Abdominal Infections (cIAI) & Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP) | Aztreonam-Avibactam | 282 | 68.4% | 4% | [11][12] |
| Meropenem ± Colistin | 140 | 65.7% | 7% | [11][12] | ||
| REVISIT Trial (cIAI Subgroup) | Complicated Intra-Abdominal Infections (cIAI) | Aztreonam-Avibactam | 208 | 76.4% | 2% | [11] |
| Meropenem | 104 | 74.0% | 3% | [11] | ||
| REVISIT Trial (HAP/VAP Subgroup) | Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP) | Aztreonam-Avibactam | 74 | 45.9% | 11% | [11] |
| Meropenem | 36 | 41.7% | 19% | [11] |
Experimental Protocols
Comparative Study of Aztreonam and Cefamandole in Serious UTIs[1]
-
Study Design: A single-blind, randomized, prospective study.
-
Patient Population: 21 patients (6 men, 15 women, aged 18-75 years) with upper (n=12) or lower (n=9) UTIs.
-
Treatment Regimen:
-
Aztreonam: 1 g administered intramuscularly every 8 hours for 5 to 10 days.
-
Cefamandole: 1 g administered intramuscularly every 8 hours for 5 to 10 days.
-
-
Microbiological Assessment: Urine cultures were performed to isolate and identify the causative pathogens. Susceptibility testing was conducted for both aztreonam and cefamandole.
-
Definition of Cure:
-
Clinical Cure: Resolution of signs and symptoms of infection.
-
Microbiological Cure: Eradication of the baseline pathogen from urine cultures.
-
-
Follow-up: Patients were followed for 28 to 42 days after the end of treatment to monitor for relapse.
Comparative Study of Aztreonam and Tobramycin in LRTIs[8]
-
Study Design: A randomized clinical trial.
-
Patient Population: 49 hospitalized patients with LRTIs caused by Gram-negative bacilli.
-
Treatment Regimen:
-
Aztreonam: 1-2 g administered intravenously every 8 hours.
-
Tobramycin: 3-5 mg/kg per day administered intravenously.
-
Clindamycin was given concomitantly to all patients until a Gram-positive pathogen was ruled out.
-
-
Microbiological Assessment: Sputum samples were obtained via deep expectoration or transtracheal aspiration for culture. A pathogen was defined as an organism showing heavy growth and predominance in the culture.
-
Duration of Treatment: Treatment was continued until the patient was afebrile and sputum cultures were negative for the pathogen for 48 hours, with a minimum duration of five days.
-
Definition of Cure:
-
Microbiological Cure: Persistence or eradication of the pathogen in sputum cultures.
-
Clinical Cure: Paralleled the microbiological response.
-
REVISIT Trial: Aztreonam-Avibactam versus Meropenem[11][13][14]
-
Study Design: A prospective, multinational, open-label, central assessor-masked, Phase 3, randomized trial.
-
Patient Population: 422 hospitalized adults with complicated intra-abdominal infections (cIAI) or hospital-acquired/ventilator-associated pneumonia (HAP/VAP) caused or suspected to be caused by Gram-negative bacteria.
-
Treatment Regimen:
-
Aztreonam-Avibactam: Administered with metronidazole for cIAI.
-
Meropenem: Administered with or without colistin.
-
-
Duration of Treatment: 5-14 days for cIAI and 7-14 days for HAP/VAP.
-
Primary Efficacy Endpoint: Clinical cure at the test-of-cure (TOC) visit in the intent-to-treat (ITT) and clinically evaluable (CE) analysis sets.
-
Microbiological Assessment: Baseline pathogens were identified from adequate specimens. Microbiological response at TOC was a tertiary endpoint.
Visualizing Key Processes
To further elucidate the context of this research, the following diagrams illustrate a typical clinical trial workflow and the targeted bacterial signaling pathway.
Caption: Workflow of a typical randomized controlled clinical trial for antibiotic efficacy.
Caption: Mechanism of action of Aztreonam via inhibition of bacterial cell wall synthesis.
References
- 1. Comparative study of aztreonam and cefamandole in the treatment of serious urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aztreonam in the treatment of urinary tract infections: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Summary of worldwide clinical trials of aztreonam in patients with urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [Well-controlled comparative study on aztreonam and cefoperazone in the treatment of complicated urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized comparison of aztreonam and cefuroxime in gram-negative upper urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of aztreonam and tobramycin in the treatment of lower respiratory tract infections caused by gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of aztreonam-clindamycin versus tobramycin-clindamycin in the treatment of lower respiratory tract infections caused by aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical use of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aztreonam-avibactam versus meropenem for the treatment of serious infections caused by Gram-negative bacteria (REVISIT): a descriptive, multinational, open-label, phase 3, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.com [clinician.com]
A Comparative Guide to Validated HPLC Methods for the Quantification of Aztreonam Disodium in Research Samples
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of Aztreonam disodium, a critical β-lactam antibiotic. The following sections present a comprehensive overview of various methodologies, their performance characteristics, and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of HPLC Method Performance
The selection of an appropriate analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation data from several published HPLC methods for this compound quantification, offering a clear comparison to inform your decision-making process.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | LOQ to 150% of test concentration | 2-10 | 5-25 | Not Specified |
| Correlation Coefficient (r²) | >0.99 | 0.9999 | Not Specified | ≥0.990 |
| Accuracy (% Recovery) | Not Specified | 100.03 ± 0.18 (within day), 100.12 ± 0.84 (inter-day) | Not Specified | Not Specified |
| Precision (%RSD) | <10% for LOQ | 0.18 (within day), 0.83 (inter-day) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Calculated based on slope method | 0.6 µg/mL | 20 ng/mL | 1.0 µg/mL (in sera) |
| Limit of Quantification (LOQ) | Calculated based on slope method | 1.8 µg/mL | 5 µg/mL | Not Specified |
| Retention Time (min) | 22-23 | 1.95 | Not Specified | Not Specified |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful implementation in the laboratory. Below are the methodologies for the key HPLC methods cited in this guide.
Method 1: Reversed-Phase HPLC for Assay and Related Substances[1]
This method is designed for the determination of Aztreonam and its related substances in pharmaceutical injections.
-
Chromatographic Conditions:
-
Column: YMC Pack ODS AQ, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: A mixture of Potassium dihydrogen Phosphate, Tetrahydrofuran, and Methanol (50:20:30, v/v/v), with the aqueous component's pH adjusted to 2.90 ± 0.05 with dilute orthophosphoric acid.
-
Mobile Phase B: A mixture of Mobile Phase A and Methanol (80:20, v/v).
-
Elution: Gradient
-
Flow Rate: 0.8 mL/min (adjustable to achieve a retention time of 22-23 minutes for Aztreonam)
-
Injection Volume: 15 µL
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
-
Sample Cooler Temperature: 5°C
-
-
Standard Solution Preparation:
-
Accurately weigh and transfer about 53 mg of Aztreonam standard into a 50 mL volumetric flask.
-
Add about 35 mL of diluent and sonicate to dissolve completely.
-
Dilute to volume with diluent and mix.
-
Perform serial dilutions to achieve the desired concentration for the calibration curve.
-
Method 2: Rapid and Sensitive RP-HPLC Method[2][3]
This method provides a quick and sensitive analysis of Aztreonam in bulk and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Column: C-8 Phenomenex HPLC column
-
Mobile Phase: Methanol: Phosphate buffer pH 5.4 (70:30, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 300 nm
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Aztreonam at a concentration of 100 µg/mL in the mobile phase.
-
From the stock solution, prepare several dilutions between 2-10 µg/mL.
-
Method 3: Stability-Indicating RP-HPLC Method with Forced Degradation Studies[4]
This method is suitable for assessing the stability of Aztreonam under various stress conditions.
-
Chromatographic Conditions:
-
Column: Waters HPLC Inspire (4.6 x 250mm, 5µm)
-
Mobile Phase: Buffer (pH 3, adjusted with orthophosphoric acid): Acetonitrile (40:60, v/v)
-
Flow Rate: 1 mL/min
-
Elution: Isocratic
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 100 µg/mL Aztreonam in water.
-
Make further dilutions from the stock solution to get concentrations from 5-25 µg/ml.
-
Method 4: HPLC Analysis in Biological Matrices[5]
This method is developed for the quantitative analysis of Aztreonam in human, monkey, rat, mouse, and rabbit sera and urine.
-
Chromatographic Conditions:
-
Column: µBondapak C18
-
Mobile Phase: 80% 0.005 M tetrabutylammonium hydrogen sulfate-0.005M (NH4)2SO4 and 20% acetonitrile (v/v)
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 293 nm
-
Alternative Quantification Methods
While HPLC is a powerful and widely used technique, other methods can also be employed for the quantification of this compound.
-
UV Spectrophotometry: A simple and rapid method that has been validated for the quantitative determination of Aztreonam. The maximum absorbance (λmax) is typically found around 293 nm. This method is often used for routine quality control tests.
-
Microbiological Assays: These assays determine the potency of the antibiotic by measuring its inhibitory effect on a susceptible microorganism. The results of HPLC and microbiological assays for Aztreonam in human sera and urine have been shown to be in good agreement.
-
Dilution Susceptibility Testing: Methods such as broth microdilution and agar dilution are used to determine the minimum inhibitory concentration (MIC) of Aztreonam, often in combination with other agents like avibactam, against various bacterial strains.
Visualizing the Workflow and Comparisons
To better understand the processes and relationships discussed, the following diagrams have been generated.
Caption: General workflow for HPLC method validation.
Caption: Comparison of key performance characteristics of different HPLC methods.
Safety Operating Guide
Aztreonam disodium proper disposal procedures
Proper disposal of Aztreonam disodium is critical to ensure environmental safety, maintain regulatory compliance, and uphold laboratory safety standards. As a pharmaceutical compound, this compound must not be treated as common waste. Improper disposal, such as discarding it in household garbage or flushing it down the drain, can lead to environmental contamination of soil and water systems.[1][2][3] Adherence to federal, state, and local regulations is mandatory for all researchers, scientists, and drug development professionals handling this material.[1][4][5]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used. This minimizes the risk of exposure to the operator and the environment.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves.[6]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2][7]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA-approved respirator.[6][8]
Handle this compound for disposal in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2]
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is through a licensed hazardous waste disposal service, typically involving incineration.[2][7][9]
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.[10]
-
Collect waste this compound, including expired material, unused product, and heavily contaminated single-use items, in its original container or a designated, compatible, and clearly labeled hazardous waste container.[8][10]
-
The container must be kept tightly closed, in good condition, and stored in a secure, designated area away from incompatible materials.[1][8]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and identify the contents (e.g., "this compound waste").[11]
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
If your institution does not have an EHS department, you must contract with a licensed chemical or hazardous waste disposal company.[7]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Transportation:
-
Waste this compound is classified as an environmentally hazardous substance (UN3077).[1] Transportation must be conducted by certified professionals in accordance with Department of Transportation (DOT) regulations.
-
Disposal of Contaminated Materials
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[10] They can be triple-rinsed with a suitable solvent (consult your EHS department for appropriate solvents). The rinsate must be collected and disposed of as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and disposed of according to official regulations.[1][2]
-
Contaminated Labware and PPE: Items lightly contaminated (e.g., gloves, wipes) should be placed in a designated hazardous waste container for disposal. Heavily contaminated items should be managed as this compound waste.
-
Spill Cleanup: In case of a spill, avoid generating dust.[5][7] Mechanically collect the spilled material (e.g., sweep or vacuum with a HEPA filter) and place it into a suitable, closed container for disposal.[5][7][12] The spill area should be thoroughly cleaned to remove any residual contamination.[7]
Summary of Disposal Guidelines
The following table provides a quick reference for the proper handling and disposal of this compound.
| Do's | Don'ts |
| DO handle waste in a well-ventilated area while wearing appropriate PPE.[2][6] | DON'T dispose of this compound in household garbage or with regular lab trash.[1] |
| DO collect all Aztreonam waste in a designated, sealed, and clearly labeled container.[8] | DON'T pour this compound waste down the sink or into any sewer or drainage system.[1][2][12] |
| DO consult your institution's EHS office for specific procedures. | DON'T mix Aztreonam waste with other waste streams without authorization.[10] |
| DO arrange for disposal through a licensed hazardous waste contractor.[7] | DON'T allow the product or its waste to be released into the environment.[6][12] |
| DO manage uncleaned containers and spill cleanup materials as hazardous waste.[7][10] | DON'T transport hazardous waste unless you are certified to do so. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste is governed by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][9] In 2019, the EPA finalized a rule, Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the flushing of these materials.[9][13] While Aztreonam is not always classified as a RCRA hazardous waste, its environmental hazards necessitate that it be managed through approved disposal channels to prevent ecological harm.[1] Always consult your local and state regulations, as they may be more stringent than federal laws.[3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. fishersci.nl [fishersci.nl]
- 6. biosynth.com [biosynth.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. tmmedia.in [tmmedia.in]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. chemos.de [chemos.de]
- 13. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
